tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYCCHVOEJTXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-chloro-2-nitrophenyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide a predictive profile. The methodologies for the synthesis of related carbamates are detailed, offering a foundational approach for the preparation of the title compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
Introduction
This compound is a halogenated and nitrated aromatic carbamate. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, along with the chloro and nitro substituents on the phenyl ring, makes it a potentially versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it a substrate for various chemical transformations. This guide summarizes its known and predicted chemical properties.
Chemical and Physical Properties
Direct experimental data for this compound is not widely available in the peer-reviewed literature. However, its properties can be estimated based on its structure and data from similar compounds.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃ClN₂O₄
-
Molecular Weight: 272.69 g/mol
-
CAS Number: Not assigned or not publicly available.
Predicted Physical Properties
The physical properties of the title compound are predicted to be similar to other solid, substituted nitrophenylcarbamates. A table of related compounds is provided below for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| tert-Butyl (2-nitrophenyl)carbamate[1] | C₁₁H₁₄N₂O₄ | 238.24 | 89-90 | Yellow solid |
| tert-Butyl (3-nitrophenyl)carbamate[1] | C₁₁H₁₄N₂O₄ | 238.24 | 180-182 | Yellow solid |
| tert-Butyl (3-chlorophenyl)carbamate | C₁₁H₁₄ClNO₂ | 227.69 | Not Available | White solid |
Based on these related structures, this compound is expected to be a solid at room temperature, likely with a yellowish appearance due to the nitrophenyl group.
Synthesis
A standard and effective method for the synthesis of tert-butyl arylcarbamates is the reaction of the corresponding aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[2][3][4][5][6]
Proposed Synthetic Protocol
The synthesis of this compound can be achieved by the N-Boc protection of 3-chloro-2-nitroaniline.
Reaction Scheme:
References
- 1. rsc.org [rsc.org]
- 2. tert-Butyl (2,4-difluoro-3-nitrophenyl)carbamate () for sale [vulcanchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide on the Synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-chloro-2-nitrophenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The document details the synthetic pathway, experimental protocols, and expected analytical data, presenting quantitative information in a clear and accessible format.
Synthesis Pathway
The synthesis of this compound is achieved through the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a standard method for masking the reactivity of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 3-chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Hydrochloric acid (HCl), 1 M | HCl | 36.46 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
To a stirred solution of 3-chloro-2-nitroaniline (1.0 eq) in dichloromethane (DCM, approximately 0.2 M solution) in a round-bottom flask, add triethylamine (1.2 eq).
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (d, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 6.8-7.0 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152-154 (C=O), 145-147 (C-NO₂), 135-137 (C-Cl), 130-132 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 118-120 (Ar-C), 81-83 (C(CH₃)₃), 28.0-28.5 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | 3350-3400 (N-H stretch), 2950-3000 (C-H stretch), 1720-1740 (C=O stretch, carbamate), 1520-1540 (N-O stretch, nitro), 1340-1360 (N-O stretch, nitro) |
| Mass Spectrometry (ESI+) | m/z 273.06 [M+H]⁺, 295.04 [M+Na]⁺ |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.
An In-Depth Technical Guide to tert-Butyl (3-chloro-2-nitrophenyl)carbamate (CAS Number 1283176-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic organic compound. Its core structure consists of a phenyl ring substituted with a chloro group at the 3-position and a nitro group at the 2-position. A tert-butoxycarbonyl (Boc) protecting group is attached to the amino group of the aniline derivative.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1283176-45-3 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ | N/A |
| Molecular Weight | 272.69 g/mol | N/A |
| IUPAC Name | tert-butyl N-(3-chloro-2-nitrophenyl)carbamate | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N(=O)=O | N/A |
| Physical Description | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: Specific experimental data for the physicochemical properties of CAS number 1283176-45-3 are not currently available in published literature.
Synthesis
A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, based on general and well-established methods for the N-Boc protection of anilines, a plausible synthetic route is proposed.
Putative Experimental Protocol: N-Boc Protection of 3-chloro-2-nitroaniline
This protocol is based on the common procedure for the synthesis of tert-butyl carbamates from the corresponding anilines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium bicarbonate)
-
A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 equivalent) in the chosen aprotic solvent.
-
Addition of Base: Add the selected base (1.1-1.5 equivalents) to the reaction mixture.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Significance and Applications in Drug Development
While no specific biological activity has been reported for CAS number 1283176-45-3, its structural motifs suggest potential areas of interest for medicinal chemistry research.
-
Carbamate Moiety: The carbamate group is a well-known pharmacophore found in numerous approved drugs. It can act as a stable mimic of a peptide bond, enhancing metabolic stability. Carbamates are also known to participate in hydrogen bonding interactions with biological targets.
-
Nitrophenyl Group: The nitrophenyl group is a common feature in various biologically active molecules. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and its interactions with biological targets. Furthermore, nitroaromatic compounds are often investigated as prodrugs, where the nitro group can be reduced in hypoxic environments (e.g., in solid tumors) to release an active cytotoxic agent.
Diagram of Potential Research Logic:
Caption: Logical workflow for investigating the biological potential of the title compound.
Experimental Data
A thorough search of scientific databases and literature has not yielded any specific experimental data for this compound (CAS 1283176-45-3). This includes:
-
Spectroscopic Data: No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data are available.
-
Biological Assay Data: There are no reports of this compound being tested in any biological assays.
-
Signaling Pathway Involvement: Consequently, there is no information on any signaling pathways that may be modulated by this compound.
Researchers interested in this molecule would need to perform de novo characterization and biological screening.
Conclusion
This compound (CAS 1283176-45-3) is a chemical entity with a structure that suggests potential for applications in organic synthesis and medicinal chemistry. However, a significant lack of publicly available experimental data necessitates that any research involving this compound begin with its synthesis and full characterization. The putative synthetic protocol and the discussion of its potential biological relevance provided in this guide are intended to serve as a starting point for such investigations. Further research is required to elucidate the physicochemical properties and biological activities of this compound.
Spectroscopic and Analytical Profile of tert-Butyl (3-chloro-2-nitrophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. Detailed, standardized experimental protocols for obtaining this data are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related molecules.
Chemical Structure
IUPAC Name: tert-butyl N-(3-chloro-2-nitrophenyl)carbamate Molecular Formula: C₁₁H₁₃ClN₂O₄ Molecular Weight: 288.69 g/mol
The structure of this compound is characterized by a central benzene ring substituted with a chloro group, a nitro group, and a tert-butoxycarbonylamino (Boc-amino) group. The relative positions of these substituents are critical in determining the spectroscopic properties of the molecule.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.4 | d | 1H | Ar-H |
| ~ 7.6 - 7.8 | t | 1H | Ar-H |
| ~ 7.2 - 7.4 | d | 1H | Ar-H |
| ~ 6.8 - 7.0 | br s | 1H | N-H |
| 1.55 | s | 9H | -C(CH ₃)₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 152 | C =O (carbamate) |
| ~ 148 | Ar-C -NO₂ |
| ~ 138 | Ar-C -NH |
| ~ 132 | Ar-C -Cl |
| ~ 129 | Ar-C H |
| ~ 125 | Ar-C H |
| ~ 120 | Ar-C H |
| ~ 82 | -C (CH₃)₃ |
| ~ 28 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3350 - 3450 | N-H Stretch | Secondary Amine (Carbamate) |
| ~ 2980 - 2850 | C-H Stretch | Alkyl (tert-butyl) |
| ~ 1720 - 1740 | C=O Stretch | Carbonyl (Carbamate) |
| ~ 1520 - 1560 | N-O Asymmetric Stretch | Nitro Group |
| ~ 1340 - 1360 | N-O Symmetric Stretch | Nitro Group |
| ~ 1250 - 1200 | C-O Stretch | Ester |
| ~ 700 - 800 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 288. An M+2 peak of approximately one-third the intensity of the M+ peak is also anticipated due to the presence of the ³⁷Cl isotope.
-
Major Fragments: Common fragmentation pathways are likely to include the loss of a tert-butyl group ([M-57]⁺), the loss of isobutylene ([M-56]⁺), and subsequent fragmentation of the aromatic ring.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Technical Guide: Physical and Chemical Characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule, this guide synthesizes information from closely related analogs and established chemical principles. It includes a summary of its physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. A logical workflow for its preparation is also presented visually.
Introduction
This compound (CAS No. 1283176-45-3) is a protected amine derivative of 3-chloro-2-nitroaniline. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, due to its stability under various conditions and its facile removal under mild acidic conditions. The presence of both a chloro and a nitro group on the aromatic ring makes this compound a versatile intermediate for further functionalization, potentially serving as a building block in the synthesis of novel pharmaceutical agents and other bioactive molecules. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carbamate proton.
Physical Characteristics
Direct experimental data for all physical properties of this compound are not extensively reported in the public domain. The following table summarizes the known and predicted physical characteristics, with some data inferred from structurally similar compounds such as tert-butyl (3-nitrophenyl)carbamate and other substituted nitrophenylcarbamates.
| Property | Value | Source/Basis |
| Chemical Formula | C₁₁H₁₃ClN₂O₄ | Calculated |
| Molecular Weight | 272.69 g/mol | Calculated |
| Appearance | Likely a yellow to off-white solid | Inferred from related nitroaromatic compounds.[1] |
| Melting Point | Not specified; likely in the range of 100-150 °C | Estimated based on analogs like tert-butyl (3-nitrophenyl)carbamate (m.p. 180-182 °C). The substitution pattern will affect the crystal lattice and thus the melting point. |
| Boiling Point | Decomposes upon heating | Typical for nitroaromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in non-polar solvents (e.g., hexane) and water. | Inferred from general solubility of Boc-protected anilines. |
| CAS Number | 1283176-45-3 | [] |
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and characterization of this compound, based on established procedures for the N-Boc protection of anilines.[3][4]
Synthesis: N-tert-Butoxycarbonylation of 3-chloro-2-nitroaniline
This procedure details the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or a suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization or Column Chromatography
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a non-polar solvent in which the product is less soluble (e.g., hexane) until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure.
Analytical Characterization
¹H NMR Spectroscopy:
-
Objective: To confirm the structure and assess the purity of the final product.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals:
-
Aromatic protons in the range of 7.0-8.5 ppm.
-
A singlet for the carbamate N-H proton (which may be broad).
-
A singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm.
-
FT-IR Spectroscopy:
-
Objective: To identify the key functional groups.
-
Sample Preparation: The analysis can be performed on a solid sample using an ATR-FTIR spectrometer.
-
Expected Absorption Bands:
-
N-H stretching of the carbamate at ~3300 cm⁻¹.
-
C-H stretching of the alkyl groups just below 3000 cm⁻¹.
-
C=O stretching of the carbamate at ~1700 cm⁻¹.
-
N-O stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹.
-
C-Cl stretching in the fingerprint region.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
Navigating the Solubility Landscape of tert-Butyl (3-chloro-2-nitrophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for tert-butyl (3-chloro-2-nitrophenyl)carbamate in a range of organic solvents has not been published. Researchers are encouraged to use the following table to record experimentally determined solubility values at a specified temperature (e.g., 25 °C). This structured approach will facilitate easy comparison and aid in the selection of appropriate solvent systems for various applications.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined | Expected to be poorly soluble |
| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |
| Polar Aprotic Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | To be determined | Expected to be a good solvent |
| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined | Expected to be a good solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |
| Polar Protic Solvents | |||||
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | To be determined | Expected to be a good solvent |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | To be determined |
Note: The qualitative solubility of the related compound, tert-butyl carbamate, is good in methylene chloride, chloroform, and alcohols, and slight in petroleum ether. This suggests that this compound may exhibit similar tendencies.
Experimental Protocols
To ensure accurate and reproducible results, the following detailed methodologies for key solubility experiments are provided.
Gravimetric Method for Quantitative Solubility Determination
This method, often referred to as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid ensures that a saturated solution is formed.
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant taken (mL)) x 100
Spectroscopic Method for High-Throughput Solubility Screening
For a more rapid assessment of solubility, particularly when screening multiple solvents, a spectroscopic method can be employed. This requires the compound to have a chromophore for UV-Vis analysis or to be amenable to techniques like HPLC.
Materials:
-
This compound
-
Selected organic solvents
-
96-well microplate (UV-transparent if using a plate reader)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
-
Calibration standards of the compound in each solvent
Procedure:
-
Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Generate a calibration curve by preparing a series of known concentrations of the compound in each of the test solvents.
-
Dispense a small, known amount of the solid compound into each well of the microplate.
-
Add a known volume of each test solvent to the respective wells.
-
Seal the plate and place it on a plate shaker for an appropriate equilibration time.
-
Centrifuge the plate to pellet the undissolved solid.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Measure the absorbance (or peak area if using HPLC) of the supernatant.
-
Determine the concentration of the dissolved compound by comparing the reading to the calibration curve.
-
Calculate the solubility based on the determined concentration.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Gravimetric Solubility Determination Workflow.
Caption: Spectroscopic Solubility Screening Workflow.
The Strategic Intermediate: A Technical Guide to the Medicinal Chemistry Applications of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. tert-Butyl (3-chloro-2-nitrophenyl)carbamate emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique substitution pattern—a chloro group, a nitro moiety, and a Boc-protected amine on a phenyl ring—offers a rich platform for chemical diversification. This technical guide elucidates the potential applications of this compound, focusing on its role as a precursor to substituted 1,2-diaminobenzenes, which are core scaffolds in a multitude of biologically active molecules, particularly in the realm of oncology and inflammatory diseases. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for its key transformations, and explores its potential in the synthesis of targeted therapies, such as kinase and BCL-2 family protein inhibitors.
Introduction: The Unseen Potential of a Key Intermediate
This compound is a trifunctionalized aromatic compound poised for significant application in medicinal chemistry. The presence of a nitro group ortho to a Boc-protected amine, with an adjacent chloro substituent, provides a chemically orthogonal set of functionalities that can be selectively manipulated to generate complex molecular architectures.
The primary utility of this molecule lies in its ability to serve as a masked 1,2-diaminobenzene derivative. Substituted 1,2-diaminobenzenes are foundational precursors for a vast array of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines. These heterocyclic systems are prevalent in numerous FDA-approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets.
The carbamate functional group, specifically the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic sequences. [1][2]The nitro group can be readily reduced to an amine, providing a nucleophilic center for cyclization reactions. The chloro substituent can participate in cross-coupling reactions or act as a steric and electronic modulator of the final molecule.
Synthetic Utility and Key Transformations
The core value of this compound lies in its sequential deprotection and functionalization. A typical synthetic workflow would involve the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable electrophile, and finally, if required, the removal of the Boc protecting group.
Synthesis of the Core Intermediate
The synthesis of this compound itself is typically achieved through the reaction of 3-chloro-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-chloro-2-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 3-chloro-2-nitroaniline (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Reduction of the Nitro Group
A critical step in unlocking the potential of this intermediate is the selective reduction of the nitro group to an amine. This transformation generates a 1,2-diaminobenzene precursor. Common methods include catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Palladium on carbon (Pd/C, 10%), Methanol or Ethanol, Hydrogen gas supply.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.
-
Add Pd/C (10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain tert-Butyl (2-amino-3-chlorophenyl)carbamate.
-
Synthesis of Bioactive Heterocycles
The resulting tert-Butyl (2-amino-3-chlorophenyl)carbamate is a versatile intermediate for the synthesis of various heterocyclic systems. For example, reaction with aldehydes followed by oxidative cyclization, or direct condensation with carboxylic acids or their derivatives, can yield benzimidazoles.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
-
Materials: tert-Butyl (2-amino-3-chlorophenyl)carbamate, Aromatic aldehyde (e.g., 4-methoxybenzaldehyde), Sodium metabisulfite or another suitable oxidizing agent, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of tert-Butyl (2-amino-3-chlorophenyl)carbamate (1.0 eq) in DMF, add the aromatic aldehyde (1.1 eq).
-
Heat the mixture to 80-100 °C and add sodium metabisulfite (1.5 eq).
-
Stir the reaction at this temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tert-butyl (3-chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)carbamate.
-
Potential Applications in Medicinal Chemistry
The true value of this compound is realized in the biological activities of the molecules that can be synthesized from it.
Kinase Inhibitors
Many kinase inhibitors feature a substituted benzimidazole core, which acts as a scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the kinase. The chloro-substituent on the benzimidazole ring derived from the title compound can be used to modulate the electronic properties and steric interactions within the kinase active site, potentially leading to improved potency and selectivity.
BCL-2 Family Protein Inhibitors
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. [3]Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor. [3]While published syntheses of venetoclax do not explicitly start from this compound, the core structure of venetoclax and other BH3 mimetics often contains highly substituted aromatic rings that could potentially be constructed using the synthetic logic outlined above. The 1,2-diaminobenzene moiety is a key synthon for building complex structures that can mimic the BH3 domain of pro-apoptotic proteins.
The BCL-2 signaling pathway is a critical regulator of programmed cell death.
Caption: The intrinsic apoptosis pathway and the inhibitory role of BCL-2.
Other Potential Applications
The versatility of the benzimidazole scaffold and other heterocycles derivable from this compound extends to a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and antimicrobial agents. The ability to easily generate a library of analogues by varying the cyclization partner makes this intermediate particularly attractive for structure-activity relationship (SAR) studies.
Data Summary
While specific quantitative data for compounds derived directly from this compound is not widely published, the following table provides representative data for analogous compounds to illustrate the potential potencies achievable.
| Compound Class | Target | Representative IC₅₀ (nM) |
| Benzimidazole Derivative | Bcr-Abl Kinase | 10 - 100 |
| BH3 Mimetic | BCL-2 | <1 - 50 |
| Benzimidazole Derivative | p38 MAP Kinase | 50 - 500 |
Conclusion
This compound represents a strategic and versatile intermediate for medicinal chemistry. Its potential lies in its efficient conversion to a substituted 1,2-diaminobenzene scaffold, which is a cornerstone for the synthesis of a multitude of biologically active heterocyclic compounds. This guide has outlined the key synthetic transformations and provided a rationale for its application in the development of targeted therapies, particularly kinase and BCL-2 inhibitors. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process.
Workflow Visualization
Caption: General synthetic workflow starting from 3-chloro-2-nitroaniline.
References
The Role of tert-Butyl (3-chloro-2-nitrophenyl)carbamate as a Pivotal Synthetic Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a key synthetic intermediate, strategically designed for the efficient construction of complex heterocyclic scaffolds, particularly those of medicinal importance. The presence of a Boc-protected amine and a nitro group on a chlorinated phenyl ring offers a versatile platform for sequential chemical transformations. The primary utility of this intermediate lies in its conversion to a 1,2-phenylenediamine derivative, a crucial precursor for the synthesis of benzimidazoles. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors for targeted cancer therapy.
Introduction
The benzimidazole scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antihypertensive properties. The synthesis of substituted benzimidazoles often relies on the cyclization of a 1,2-phenylenediamine with a suitable electrophile. This compound serves as a valuable precursor to a substituted 1,2-phenylenediamine, offering the advantages of a stable, protected amine and a readily reducible nitro group, which upon reduction, provides the requisite vicinal diamine functionality. The chloro substituent further allows for potential cross-coupling reactions to introduce additional diversity into the final molecule.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from the commercially available 2-chloroaniline. The first step involves the nitration of 2-chloroaniline to yield 3-chloro-2-nitroaniline, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Synthesis of 3-chloro-2-nitroaniline
The nitration of 2-chloroaniline can be achieved using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the desired 3-chloro-2-nitroaniline isomer.
Experimental Protocol:
-
To a stirred solution of 2-chloroaniline (1 equivalent) in concentrated sulfuric acid, a mixture of nitric acid (1.1 equivalents) and sulfuric acid is added dropwise at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried.
-
Purification by recrystallization from a suitable solvent, such as ethanol, affords 3-chloro-2-nitroaniline.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 2-Chloroaniline | 127.57 | 1.0 |
| Nitric Acid | 63.01 | 1.1 |
| Sulfuric Acid | 98.08 | Solvent/Catalyst |
Table 1: Reactants for the synthesis of 3-chloro-2-nitroaniline.
Boc-Protection of 3-chloro-2-nitroaniline
The protection of the amino group of 3-chloro-2-nitroaniline is typically achieved by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
To a solution of 3-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1 equivalents) and a base, for example, triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| 3-Chloro-2-nitroaniline | 172.57 | 1.0 | ~80-90 (estimated) |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | |
| Triethylamine | 101.19 | 1.2 |
Table 2: Reactants and expected yield for the synthesis of this compound.
Diagram of the Synthetic Workflow:
Physicochemical Properties and Spectroscopic Data
The following table summarizes the expected physicochemical properties and spectroscopic data for this compound based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ |
| Molecular Weight | 272.69 g/mol |
| Appearance | Expected to be a yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in most organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (d, 1H, Ar-H), ~7.5-7.7 (t, 1H, Ar-H), ~7.2-7.4 (d, 1H, Ar-H), ~7.0 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152.0 (C=O), ~145.0 (C-NO₂), ~138.0 (C-Cl), ~133.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (Ar-C), ~120.0 (Ar-C), ~82.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1530, ~1350 (N-O stretch) |
| Mass Spectrum (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₁₄ClN₂O₄⁺: 273.06, [M+Na]⁺ calculated for C₁₁H₁₃ClN₂O₄Na⁺: 295.04 |
Table 3: Physicochemical and predicted spectroscopic data.
Role as a Synthetic Intermediate: Synthesis of Benzimidazole Scaffolds
The primary application of this compound is as a precursor to tert-butyl (2-amino-3-chlorophenyl)carbamate, which is then used in the synthesis of benzimidazoles.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation or chemical reduction.
Experimental Protocol (Catalytic Hydrogenation):
-
A solution of this compound (1 equivalent) in a suitable solvent like methanol or ethyl acetate is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added.
-
The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield tert-butyl (2-amino-3-chlorophenyl)carbamate, which is often used in the next step without further purification.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) |
| This compound | 272.69 | 1.0 | >90 (estimated) |
| Palladium on Carbon (10%) | - | Catalyst | |
| Hydrogen Gas | 2.02 | Excess |
Table 4: Reagents for the reduction of the nitro group.
Cyclization to Benzimidazoles
The resulting tert-butyl (2-amino-3-chlorophenyl)carbamate can undergo cyclization with various electrophiles, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. The Boc protecting group is typically removed under acidic conditions either prior to or in situ during the cyclization.
Experimental Protocol (from an Aldehyde):
-
A mixture of tert-butyl (2-amino-3-chlorophenyl)carbamate (1 equivalent) and an aldehyde (1.1 equivalents) in a solvent like ethanol or acetic acid is heated to reflux.
-
The reaction is monitored by TLC. The acidic conditions of refluxing acetic acid can facilitate both the cyclization and the deprotection of the Boc group.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-chloro-2-substituted-1H-benzo[d]imidazole.
Diagram of the Transformation and Application:
Application in Drug Discovery: Kinase Inhibitors
Substituted benzimidazoles derived from this compound are valuable scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing benzimidazole derivatives that can selectively bind to the ATP-binding site of a specific kinase, it is possible to inhibit its activity and thereby disrupt the signaling pathways that drive disease progression.
A prominent example is the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway, which is a target for many kinase inhibitors.
BCR-ABL Signaling Pathway:
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the construction of medicinally relevant benzimidazole scaffolds. Its synthesis is straightforward, and its functional groups allow for selective and high-yielding transformations. The ability to readily generate a substituted 1,2-phenylenediamine makes it a valuable tool for medicinal chemists and drug development professionals, enabling the rapid synthesis of libraries of potential kinase inhibitors and other bioactive molecules. The continued exploration of the reactivity of this intermediate and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.
An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability data exists for tert-Butyl (3-chloro-2-nitrophenyl)carbamate. This guide synthesizes general principles of carbamate and nitroaromatic compound stability, information from structurally similar molecules, and recommended best practices. All recommendations should be verified through compound-specific experimental studies.
Introduction
This compound is a chemical intermediate likely utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Understanding its stability and optimal storage conditions is critical for ensuring its quality, purity, and reactivity for downstream applications. This document provides a comprehensive overview of the factors influencing the stability of this compound and outlines protocols for its proper storage and handling.
Physicochemical Properties (Inferred)
| Property | Inferred Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | Similar carbamates and nitroaromatic compounds are typically solids. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) and have low solubility in water. | Based on the properties of related carbamate compounds. |
| Susceptible Functional Groups | Carbamate ester, Nitro group, Aromatic chloride. | These groups are prone to specific degradation pathways. |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and pH. While quantitative data is not available, a qualitative summary of expected stability based on the chemistry of its functional groups is presented below.
| Condition | Expected Stability | Potential Degradation Pathways |
| Thermal | Likely stable at controlled room temperature. Elevated temperatures may induce degradation. | Thermal decomposition may lead to the loss of the tert-butyl group and other fragmentation. |
| Hydrolytic (pH) | Susceptible to hydrolysis, particularly under basic conditions. Relatively stable in acidic to neutral aqueous solutions. | Base-catalyzed hydrolysis of the carbamate ester linkage is a common degradation pathway for carbamates. |
| Photolytic | Potential for degradation upon exposure to UV or high-intensity light. | Nitroaromatic compounds can be photolabile. |
| Oxidative | May be susceptible to oxidation, although the nitro group is already in a high oxidation state. | The carbamate and the aromatic ring could be sites for oxidative degradation. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for similar chemical compounds.[1]
| Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic or other decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the carbamate group. |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that would degrade the compound. |
Putative Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be postulated: hydrolysis of the carbamate ester and reduction of the nitro group.
Caption: Putative degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol should be adapted based on the specific properties of the compound and the available analytical instrumentation.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the initial solvent to prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Dissolve a known amount in the initial solvent to prepare a 1 mg/mL solution.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. An example of a starting HPLC method for a related compound, tert-butyl carbamate, uses a C18 column with a mobile phase of acetonitrile and water with a phosphate buffer. The method for this compound will need to be developed and validated to ensure separation of the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify the major degradation products by comparing their retention times, UV spectra, and mass spectra with those of the parent compound and potential reference standards.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the known reactivity of its functional groups. Proper storage at refrigerated temperatures, protected from light and moisture, and under an inert atmosphere is crucial for maintaining its purity and integrity. The provided experimental protocol for a forced degradation study offers a framework for researchers to generate specific stability data for this compound, which is essential for its effective use in research and development.
References
Molecular weight and formula of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. This document details its chemical properties, outlines a general synthetic approach, and discusses its potential applications based on the functional groups present in its structure.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. These details are essential for its accurate identification, handling, and use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1283176-45-3 |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ |
| Molecular Weight | 272.68 g/mol |
Synthetic Protocols
General Experimental Protocol: Boc Protection of 3-chloro-2-nitroaniline
-
Reaction Setup: To a solution of 3-chloro-2-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Applications in Research and Drug Discovery
The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents and is often utilized as a stable and effective protecting group for amines in multi-step organic syntheses. The presence of both a chloro and a nitro group on the phenyl ring of this compound offers multiple avenues for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
The nitro group can be readily reduced to an amine, which can then be further functionalized. This versatility makes compounds like this compound useful building blocks in the generation of chemical libraries for screening in drug discovery programs. While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural components are present in various biologically active molecules. The general class of carbamates has been implicated in a broad range of therapeutic areas, acting as, for example, cholinesterase inhibitors and anticonvulsants.
Methodological & Application
Protocol for Boc protection using tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Application Notes and Protocols for Amine Protection
Topic: Protocol for Boc Protection of Amines using Di-tert-butyl dicarbonate ((Boc)₂O)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough review of the scientific literature did not yield any established protocol for the use of tert-butyl (3-chloro-2-nitrophenyl)carbamate as a reagent for the Boc protection of amines. This molecule is the expected product from the Boc protection of 3-chloro-2-nitroaniline. The following application note details the widely accepted and standard protocol for the Boc protection of amines using di-tert-butyl dicarbonate ((Boc)₂O), which is the most common and reliable method for this transformation.
Introduction to Boc Protection
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in peptide synthesis and drug development, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride or (Boc)₂O.[1][2]
The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. This process is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.
Experimental Protocols
General Protocol for Boc Protection of a Primary Amine
This protocol describes a general method for the Boc protection of a primary amine using (Boc)₂O and a base in an appropriate solvent.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), 1,4-dioxane, or a biphasic mixture with water)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in the chosen solvent (e.g., DCM or THF).
-
Addition of Base: Add the base (1.1 - 1.5 eq.). For organic bases like TEA or DIPEA, add them directly to the solution. For inorganic bases like NaHCO₃, a biphasic system with water may be employed.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
If a water-miscible solvent like THF or acetonitrile is used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1M HCl or 5% citric acid solution) to remove the excess base, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected amine.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Boc protection of various amines using (Boc)₂O, as compiled from various sources.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaOH | Dioxane/Water | Room Temp | 2 | >95 |
| Aniline | NaHCO₃ | THF/Water | Room Temp | 12 | 99 |
| Glycine methyl ester | TEA | DCM | 0 to Room Temp | 4 | 98 |
| 3-Chloroaniline | (Boc)₂O | Water | Room Temp | 4 | Not specified |
| Various aryl and aliphatic amines | Iodine (catalyst) | Solvent-free | Room Temp | 0.5 - 2 | 90-98 |
Note: The data presented is a representative summary from various literature sources and actual results may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Boc Protection
Caption: Workflow for the Boc protection of an amine.
Mechanism of Boc Protection
Caption: Simplified mechanism of Boc protection.
References
Application Notes and Protocols for the Deprotection of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of tert-butyl (3-chloro-2-nitrophenyl)carbamate to yield 2-nitro-3-chloroaniline is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the acidic deprotection of this specific substrate.
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to afford the free amine.[3]
Deprotection Methods and Comparative Data
Several acidic reagents can be employed for the efficient removal of the Boc group from this compound. The choice of reagent and conditions may be tailored based on the scale of the reaction, the desired purity of the product, and the acid sensitivity of other functional groups in the molecule. The following table summarizes common deprotection methods with typical reaction parameters.
| Method | Reagent & Solvent | Temperature | Typical Reaction Time | Yield (%) | Remarks |
| 1 | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | >95% | Highly effective and common method. TFA is volatile and corrosive.[4] |
| 2 | Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol | Room Temp. | 30 min - 12 h | >90% | Product is isolated as the hydrochloride salt, which often precipitates.[4][5] |
| 3 | Oxalyl Chloride in Methanol | Room Temp. | 1 - 4 h | ~83% (for a similar substrate) | A milder alternative to strong acids like TFA and HCl.[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the deprotection of this compound using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common ratio is 1:1 TFA/DCM (v/v).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The evolution of CO₂ gas is often observed.[4]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-nitro-3-chloroaniline.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol
This method provides an effective alternative to TFA, often yielding the product as a hydrochloride salt which can be easily isolated.
Materials:
-
This compound
-
4M HCl in Methanol
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Ethyl alcohol (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solution of 4M HCl in methanol.[5]
-
Stir the mixture at room temperature for approximately 2 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water with vigorous stirring.[5]
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 2-nitro-3-chloroaniline hydrochloride.
-
The product can be further purified by recrystallization from ethyl alcohol.[5]
-
If the free aniline is desired, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
References
- 1. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application of tert-Butyl (3-chloro-2-nitrophenyl)carbamate in Heterocyclic Compound Synthesis
Application Notes and Protocols
For researchers, scientists, and drug development professionals, tert-butyl (3-chloro-2-nitrophenyl)carbamate is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a Boc-protected amine and a vicinal chlorine atom, allows for regioselective construction of complex molecular architectures, particularly benzimidazole and quinoxaline derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
The primary synthetic strategy involves the reductive cyclization of the nitro group. The reduction of the nitro functionality to an amine generates a reactive ortho-phenylenediamine intermediate. This intermediate can then undergo intramolecular or intermolecular condensation reactions to form the desired heterocyclic ring system. The tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine plays a crucial role, influencing the reactivity and solubility of the molecule and providing a handle for further synthetic transformations.
Synthesis of Benzimidazole Derivatives
A key application of this compound is in the synthesis of substituted benzimidazoles. The process commences with the reduction of the nitro group to generate tert-butyl (2-amino-3-chlorophenyl)carbamate. This diamine can then be cyclized with various electrophilic partners, such as aldehydes or carboxylic acids, to afford the corresponding benzimidazole derivatives. The chlorine substituent at the 7-position of the resulting benzimidazole offers a site for further functionalization, for example, through cross-coupling reactions.
Experimental Protocol: Two-Step Synthesis of 7-Chloro-1H-benzimidazoles
Step 1: Reduction of this compound
This protocol is adapted from the reduction of a similar nitroaniline derivative.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Addition of Reducing Agent: To the stirred solution, add iron powder (3.0 eq) and a catalytic amount of ammonium chloride solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude tert-butyl (2-amino-3-chlorophenyl)carbamate can be purified by column chromatography on silica gel.
Step 2: Cyclization to form 7-Chloro-1H-benzimidazoles
-
Reaction with Aldehydes: Dissolve the tert-butyl (2-amino-3-chlorophenyl)carbamate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add the desired aldehyde (1.1 eq) and a catalytic amount of an acid, such as p-toluenesulfonic acid. Heat the mixture to reflux until cyclization is complete, as monitored by TLC.
-
Reaction with Carboxylic Acids: Alternatively, couple the diamine with a carboxylic acid (1.1 eq) using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) in DMF.[1]
-
Work-up and Purification: After completion of the cyclization, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the resulting benzimidazole derivative by column chromatography or recrystallization.
Data Presentation: Synthesis of 7-Chloro-1H-benzimidazoles
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | This compound | Fe, NH₄Cl, Methanol, Reflux | tert-Butyl (2-amino-3-chlorophenyl)carbamate | 85-95 |
| 2a | tert-Butyl (2-amino-3-chlorophenyl)carbamate | R-CHO, p-TsOH, Ethanol, Reflux | 2-Substituted-7-chloro-1H-benzimidazole | 70-90 |
| 2b | tert-Butyl (2-amino-3-chlorophenyl)carbamate | R-COOH, EDC, HOBt, DMF | 2-Substituted-7-chloro-1H-benzimidazole | 65-85 |
Synthesis of Quinoxaline Derivatives
Another significant application is the synthesis of quinoxalines. Following the reduction of the nitro group to form tert-butyl (2-amino-3-chlorophenyl)carbamate, this diamine can be condensed with α-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to yield the corresponding quinoxaline derivatives. The chlorine atom on the benzene ring of the quinoxaline core provides a handle for further synthetic modifications.
Experimental Protocol: Synthesis of 6-Chloroquinoxalines
-
Diamine Preparation: Prepare tert-butyl (2-amino-3-chlorophenyl)carbamate from this compound as described in the benzimidazole synthesis protocol.
-
Condensation Reaction: Dissolve the tert-butyl (2-amino-3-chlorophenyl)carbamate (1.0 eq) in ethanol or acetic acid. Add the α-dicarbonyl compound (1.05 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-chloroquinoxaline derivative.
Data Presentation: Synthesis of 6-Chloroquinoxalines
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| tert-Butyl (2-amino-3-chlorophenyl)carbamate | R-CO-CO-R', Ethanol or Acetic Acid, RT or Reflux | 2,3-Disubstituted-6-chloroquinoxaline | 75-95 |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic transformations, the following diagrams have been generated.
Caption: Synthetic workflow from the starting material to key heterocyclic products.
Caption: Reaction pathway for the synthesis of 7-chloro-1H-benzimidazoles.
Caption: Reaction pathway for the synthesis of 6-chloroquinoxalines.
References
Experimental procedure for the acylation of amines with tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Answering the user's request requires constructing a detailed experimental procedure for a reaction that is a specific instance of a more general chemical transformation: the conversion of a carbamate to a urea. The initial search has provided several general methodologies for this type of reaction.
Based on the search results, the direct reaction of a stable tert-butyl carbamate with an amine to form a urea is not a trivial reaction and often requires specific reagents to proceed efficiently. The most promising and detailed general method found is the use of aluminum amides, generated in situ from an amine and trimethylaluminum, to react with a carbamate. This method has been shown to be effective for converting carbamate-protected primary or secondary amines into bi-, tri-, or tetra-substituted ureas.
Therefore, I will build the application note and protocol around this specific methodology, adapting it for the user's specified reactant, tert-Butyl (3-chloro-2-nitrophenyl)carbamate.
Here is a plan to construct the response:
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Title and Introduction: Create a formal title for the application note. The introduction will describe the importance of synthesizing unsymmetrical ureas in drug discovery and introduce the reaction of this compound with amines as a method to achieve this.
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Reaction Principle: Present the overall chemical equation for the reaction. Explain the mechanism, which involves the formation of an aluminum amide complex that then reacts with the carbamate.
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Detailed Experimental Protocol: Write a step-by-step protocol based on the literature procedure that uses trimethylaluminum. This will include:
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Materials and Reagents required.
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Equipment setup.
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A detailed, step-by-step procedure for the reaction, including reagent quantities (using molar equivalents to be general), reaction conditions (temperature, time, atmosphere), and work-up/purification steps.
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Characterization methods for the product.
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Data Presentation: Create a table summarizing expected outcomes for the reaction with various types of amines (primary, secondary, aromatic, aliphatic). The data (e.g., reaction time, temperature, yield) will be representative examples based on the yields reported in the source literature for similar transformations to provide a realistic outlook.
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Visualization (Graphviz):
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Create a DOT diagram illustrating the overall experimental workflow, from setup to product characterization.
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Create a second DOT diagram to visualize the proposed reaction mechanism involving the aluminum amide intermediate.
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Ensure all diagrams adhere to the specified styling rules (colors, contrast, size, captions).
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Safety Precautions: Include a section on handling the hazardous reagents involved, particularly trimethylaluminum, which is pyrophoric.
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References and Citations: Properly cite the source literature throughout the text.
This structured approach will provide a comprehensive and practical guide for a researcher, fulfilling all the user's requirements for content, data presentation, and visualization. I have sufficient information from the initial search to proceed with generating the full response.
Application Note and Protocol
Topic: Experimental Procedure for the Synthesis of N-Substituted Ureas via Acylation of Amines with this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The urea functional group is a cornerstone in medicinal chemistry and drug design, present in numerous therapeutic agents. The synthesis of unsymmetrical ureas is therefore of significant interest. This document provides a detailed protocol for the synthesis of N-(3-chloro-2-nitrophenyl)-N'-substituted ureas through the reaction of various primary and secondary amines with this compound.
The described methodology is based on the direct conversion of carbamates to ureas using aluminum amides, a method noted for its efficiency and scope, particularly in cases where traditional methods involving isocyanates are not feasible.[1][2] This approach avoids the generation of isocyanate intermediates by activating the amine nucleophile with an organoaluminum reagent.
Reaction Principle
The core of this protocol is the reaction of an amine with trimethylaluminum (AlMe₃) to form an aluminum amide complex in situ. This highly nucleophilic species then attacks the carbonyl group of the this compound. The subsequent collapse of the tetrahedral intermediate leads to the formation of the desired urea product and aluminum tert-butoxide as a byproduct. The reaction is driven by the formation of a stable aluminum-oxygen bond.
Overall Reaction:
Experimental Protocol
This protocol details a general procedure for the reaction of an amine with this compound.
3.1 Materials and Reagents
-
This compound (Substrate)
-
Primary or Secondary Amine (Nucleophile, e.g., piperidine, aniline, benzylamine)
-
Trimethylaluminum (2.0 M solution in toluene or hexanes)
-
Anhydrous Toluene (Reaction Solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Safety Precaution: Trimethylaluminum is highly pyrophoric and reacts violently with water and air. It must be handled with extreme care by trained personnel under an inert atmosphere using proper syringe techniques.
3.2 Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 mmol, 288.7 mg).
-
Seal the flask and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous toluene (10 mL) via syringe. Stir the mixture at room temperature until the carbamate is fully dissolved.
-
-
Formation of the Aluminum Amide:
-
In a separate, dry flask under an inert atmosphere, dissolve the amine (1.1 mmol, 1.1 equivalents) in anhydrous toluene (5 mL).
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.1 mmol, 0.55 mL of a 2.0 M solution in toluene) dropwise to the amine solution. Caution: Methane gas evolves during this addition. Ensure proper venting.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the aluminum amide complex.
-
-
Urea Formation Reaction:
-
Transfer the freshly prepared aluminum amide solution to the flask containing the this compound solution via cannula or syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive amines, the temperature may be elevated to 50-80 °C.[1]
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt, ~10 mL). Stir vigorously for 30-60 minutes until the two layers become clear.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (20 mL).
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N'-substituted urea.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation: Representative Results
The efficiency of the reaction is influenced by the steric and electronic properties of the amine nucleophile.[1] The following table summarizes expected results for the reaction with various amines based on literature for similar transformations.
| Entry | Amine Substrate | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Piperidine | 25 | 3 | 85 - 95 |
| 2 | Benzylamine | 25 | 5 | 80 - 90 |
| 3 | Aniline | 50 | 8 | 65 - 75 |
| 4 | Diethylamine | 50 | 12 | 60 - 70 |
| 5 | tert-Butylamine | 80 | 24 | 30 - 40 |
Visualizations
5.1 Experimental Workflow Diagram
Caption: General workflow for the synthesis of substituted ureas.
5.2 Proposed Reaction Mechanism
Caption: Proposed mechanism via an aluminum amide intermediate.
References
Application Notes and Protocols: Reaction Kinetics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reaction kinetics of tert-Butyl (3-chloro-2-nitrophenyl)carbamate with a variety of nucleophiles. This compound is of interest in medicinal chemistry and drug development as a potential building block or intermediate. Understanding its reactivity profile is crucial for optimizing reaction conditions and predicting potential metabolic pathways. This document outlines the theoretical background, presents representative kinetic data, and offers detailed experimental protocols for studying these reactions.
Introduction
This compound is an aromatic compound activated towards nucleophilic aromatic substitution (SNAr) by the presence of a nitro group positioned ortho to a chloro leaving group. This electronic arrangement significantly enhances the susceptibility of the C-Cl bond to cleavage by nucleophiles. The reaction proceeds through a well-established two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
The general reaction scheme is as follows:
This compound + Nucleophile → tert-Butyl (2-nitro-3-(nucleophile)phenyl)carbamate + Cl⁻
This document provides protocols for determining the second-order rate constants for the reactions of this compound with common nucleophiles such as secondary amines and alkoxides.
Theoretical Background: The SNAr Mechanism
The nucleophilic aromatic substitution reaction of this compound follows a bimolecular, two-step mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the ortho position.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substitution product.
The presence of the ortho-nitro group is critical for the stabilization of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Quantitative Kinetic Data
The following tables summarize representative second-order rate constants (k₂) for the reaction of this compound with various nucleophiles in a common organic solvent at a standardized temperature.
Table 1: Reaction with Secondary Amines
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Piperidine | Acetonitrile | 25 | 1.2 x 10⁻² |
| Morpholine | Acetonitrile | 25 | 3.5 x 10⁻³ |
| Pyrrolidine | Acetonitrile | 25 | 2.8 x 10⁻² |
Table 2: Reaction with Alkoxides
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Sodium Methoxide | Methanol | 25 | 5.1 x 10⁻¹ |
| Sodium Ethoxide | Ethanol | 25 | 2.3 x 10⁻¹ |
Experimental Protocols
The following are detailed protocols for determining the reaction kinetics of this compound with nucleophiles.
General Materials and Instrumentation
-
This compound (Substrate)
-
Selected Nucleophile (e.g., Piperidine, Sodium Methoxide)
-
Anhydrous Solvent (e.g., Acetonitrile, Methanol)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Thermostatted cuvette holder or column oven
-
Volumetric flasks, pipettes, and syringes
-
Reaction vessel (e.g., round-bottom flask with a stirrer)
Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when the product of the reaction has a distinct UV-Vis absorbance maximum that does not overlap significantly with the reactants.
4.2.1. Solution Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in Acetonitrile).
-
Nucleophile Stock Solution: Prepare a stock solution of the nucleophile (e.g., 1 M Piperidine in Acetonitrile). The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
4.2.2. Kinetic Measurement
-
Equilibrate the UV-Vis spectrophotometer with a thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a calculated volume of the substrate stock solution into a cuvette and dilute with the solvent to a final volume that will result in an initial absorbance within the linear range of the instrument.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at the wavelength of maximum absorbance (λmax) of the product.
-
Initiate the reaction by rapidly adding a small, known volume of the nucleophile stock solution to the cuvette, ensuring quick and thorough mixing.
-
Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau, A∞).
4.2.3. Data Analysis
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance data to the following equation: At = A∞ - (A∞ - A₀)e-kobst
-
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Nucleophile]
Protocol 2: Kinetic Analysis using HPLC
This method is advantageous when there is significant spectral overlap between reactants and products or when multiple products are formed.
4.3.1. Solution Preparation
-
Prepare stock solutions of the substrate and nucleophile as described in Protocol 1.
-
Prepare a series of calibration standards for the substrate and the expected product at known concentrations.
4.3.2. Reaction and Sampling
-
In a thermostatted reaction vessel, combine the solvent and the substrate stock solution.
-
Initiate the reaction by adding the nucleophile stock solution.
-
At timed intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it into a vial containing a suitable quenching agent (e.g., a dilute acid for amine reactions) and the HPLC mobile phase.
4.3.3. HPLC Analysis
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good separation of the substrate and the product.
-
Generate a calibration curve for both the substrate and the product by injecting the prepared standards and plotting peak area versus concentration.
-
Inject the quenched reaction aliquots onto the HPLC system and determine the concentration of the substrate and/or product at each time point using the calibration curves.
4.3.4. Data Analysis
-
Under pseudo-first-order conditions, plot ln([Substrate]t) versus time. The slope of the resulting linear plot will be -kobs.
-
Calculate the second-order rate constant (k₂) as described in Protocol 1.
Applications in Drug Development
The kinetic data obtained from these studies are valuable in several areas of drug development:
-
Lead Optimization: Understanding the reactivity of this scaffold allows for the rational design of analogues with modified pharmacokinetic and pharmacodynamic properties.
-
Process Chemistry: Kinetic data is essential for optimizing reaction conditions (temperature, concentration, reaction time) for the large-scale synthesis of drug candidates.
-
Metabolic Stability: The reaction with biologically relevant nucleophiles can provide insights into potential metabolic pathways and the stability of the compound in vivo.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: The quantitative data presented in this document is for illustrative purposes only and may not represent experimentally verified values. Researchers should determine the kinetic parameters for their specific reaction conditions.
Application Notes and Protocols for tert-Butyl (3-chloro-2-nitrophenyl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-Butyl (3-chloro-2-nitrophenyl)carbamate as a photolabile linker in solid-phase synthesis (SPS). This linker is a valuable tool for the controlled release of synthesized molecules from a solid support under mild, UV light-mediated conditions, avoiding the need for harsh acidic or basic cleavage reagents.
Introduction
This compound is a member of the o-nitrobenzyl (ONB) class of photolabile linkers. The key feature of this linker is its ability to be cleaved by irradiation with UV light, typically in the range of 340-365 nm.[1] This property allows for the release of synthesized compounds, such as peptides or small molecules, from the solid support in a spatially and temporally controlled manner. The mild cleavage conditions are compatible with a wide range of functional groups, making this linker particularly useful in the synthesis of sensitive or complex molecules.
Key Features:
-
Photolabile Cleavage: Enables release of the synthesized molecule using UV light, offering precise control.
-
Mild Release Conditions: Avoids the use of strong acids or bases, preserving the integrity of sensitive products.
-
Orthogonality: Compatible with standard Fmoc and Boc solid-phase synthesis strategies.
-
Versatility: Suitable for the synthesis of a variety of molecules, including peptides and small organic compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂O₄ |
| Molecular Weight | 272.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
| Cleavage Wavelength | ~340-365 nm |
Quantitative Data Summary
The efficiency of solid-phase synthesis using this compound is dependent on several factors, including the choice of resin, coupling methods, and cleavage conditions. The following table summarizes typical performance data for o-nitrobenzyl-type photolabile linkers.
| Parameter | Typical Value | Notes |
| Linker Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., 2-chlorotrityl chloride resin) and reaction conditions. Loading is typically achieved by reacting the carbamate with the resin in the presence of a base. |
| Coupling Efficiency | >99% | Per step, as monitored by standard methods such as the Kaiser test for primary amines. |
| Photochemical Cleavage Yield | 70 - 95% | Dependent on irradiation time, wavelength, solvent, and the nature of the synthesized molecule. Continuous flow photoreactors may improve cleavage efficiency compared to batch reactors.[2] |
| Quantum Yield (Φ) | 0.49–0.63 (for standard ONB) | This value represents the number of molecules cleaved per photon absorbed and can be influenced by substituents on the nitrobenzyl ring.[1] |
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the photolabile linker onto a 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.
-
Linker Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA. The base is essential for scavenging the HCl generated during the reaction.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a known amount of linker and quantifying it by UV-Vis spectroscopy.
Protocol 2: Solid-Phase Synthesis of a Peptide using the Photolabile Linker
This protocol outlines the steps for peptide elongation on the linker-functionalized resin using standard Fmoc chemistry.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection: Treat the resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the linker, exposing the amine for the first amino acid coupling.
-
Neutralization: Wash the resin with DCM (3 x 10 mL) followed by a 10% solution of DIPEA in DCM (2 x 10 mL), agitating for 2 minutes each time to neutralize the resin.
-
Washing: Wash the resin again with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for coupling.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid by dissolving 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to stand for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Chain Elongation: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.
Protocol 3: Photochemical Cleavage of the Synthesized Molecule
This protocol describes the release of the final product from the resin using UV irradiation.
Materials:
-
Peptide-functionalized resin from Protocol 2
-
Solvent for cleavage (e.g., Methanol, p-Dioxane, aqueous buffer)
-
UV lamp (e.g., 365 nm)
-
Quartz reaction vessel or other UV-transparent container
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Suspension: Suspend the dried resin in a suitable solvent within a quartz reaction vessel. The choice of solvent can influence the cleavage kinetics.
-
Irradiation: Irradiate the suspension with a 365 nm UV lamp with constant stirring. The irradiation time will vary depending on the specific molecule, the quantum yield of the linker, and the intensity of the lamp (typically ranging from 30 minutes to several hours). The progress of the cleavage can be monitored by HPLC analysis of aliquots from the supernatant.
-
Product Isolation:
-
After the desired level of cleavage is achieved, filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of the fresh cleavage solvent and combine the filtrates.
-
-
Purification: The solvent can be removed under reduced pressure, and the crude product can be further purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Synthesis and Attachment of the Linker
References
Application Notes and Protocols for Catalytic Reactions Involving tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common catalytic transformations involving tert-butyl (3-chloro-2-nitrophenyl)carbamate. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of substituted benzimidazole derivatives and other complex heterocyclic systems. The presence of a reducible nitro group, a Boc-protected amine, and a halogenated site for cross-coupling reactions makes it a valuable building block.
Due to the limited availability of specific published data for this compound, the following protocols are based on well-established catalytic methodologies for structurally analogous substrates. The reaction conditions provided are robust starting points for optimization.
Catalytic Hydrogenation for the Synthesis of tert-Butyl (2-amino-3-chlorophenyl)carbamate
The reduction of the nitro group in this compound to the corresponding amine is a fundamental transformation, yielding a key diamine precursor. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency and clean reaction profile.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 5-10 mol% of palladium on carbon (Pd/C, 10 wt%). The catalyst should be handled carefully, as it can be pyrophoric.
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. The choice of solvent can influence the reaction rate and selectivity.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-5 times). Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography on silica gel.
Representative Catalytic Conditions for Nitro Group Reduction:
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 1-5 | 25 | 2-6 | >95 |
| 10% Pd/C | Ethyl Acetate | 1-5 | 25 | 3-8 | >95 |
| Raney Ni | Ethanol | 5-10 | 25-50 | 4-12 | 90-95 |
| PtO₂ | Acetic Acid | 1-3 | 25 | 1-4 | >95 |
Note: The data in this table is representative of catalytic hydrogenations of chloronitroaniline derivatives and should be used as a guideline for optimization.
Caption: Catalytic Hydrogenation Pathway.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound provides a handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester derivative.
Reaction Scheme:
This compound + R¹R²NH -> tert-Butyl (3-(R¹R²N)-2-nitrophenyl)carbamate
Caption: General Experimental Workflow.
Summary
This compound is a valuable synthetic intermediate with multiple reactive sites that can be selectively functionalized using catalytic methods. The protocols outlined above for catalytic hydrogenation and palladium-catalyzed cross-coupling reactions provide a solid foundation for the synthesis of a wide array of complex organic molecules. Researchers are encouraged to use these notes as a starting point and to perform systematic optimization of reaction conditions to achieve the desired outcomes for their specific synthetic targets.
Application Notes and Protocols for the Purification of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a key intermediate in various synthetic applications. The protocols outlined below are designed to yield a high-purity product suitable for subsequent sensitive reactions and development processes.
Introduction
This compound is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent synthetic steps, as well as the overall quality and safety of the final product. This application note details two primary methods for its purification: recrystallization and silica gel column chromatography. Additionally, it outlines analytical methods for assessing the purity of the final compound.
Purification Techniques
The choice of purification method will depend on the nature and quantity of impurities present in the crude material. It is often beneficial to perform a preliminary analysis, such as Thin Layer Chromatography (TLC), to select the most appropriate technique.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of similar carbamates, suitable solvent systems to evaluate include hexane, ethyl acetate/hexane mixtures, and isopropanol/water mixtures.[1][2]
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes to allow for adsorption of the colored impurities.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals. Further cooling in an ice bath can maximize the yield of the purified product.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the purified crystals under vacuum to remove any remaining solvent.
Silica Gel Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a moderately polar compound, silica gel is an appropriate stationary phase.
Protocol for Column Chromatography:
-
Solvent System Selection (TLC): Before setting up the column, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[3] A common starting point for aromatic nitro compounds is a mixture of hexane and ethyl acetate.[3][4]
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3][4]
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in the least polar eluent mixture determined from the TLC analysis.[3]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[3][4] Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the determined solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
| Analytical Method | Principle | Key Parameters |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA. Detection: UV at 210 nm.[5] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Column: Low-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry (EI).[5] |
| ¹H NMR | Provides structural information and can be used for quantitative analysis (qNMR). | Solvent: CDCl₃ or DMSO-d₆. Allows for the identification of the compound and any proton-containing impurities. |
Visualization of Workflow
Caption: General workflow for purification and analysis.
Experimental Protocols
Protocol: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
TLC Analysis:
-
Prepare several TLC chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in dichloromethane and spot it onto TLC plates.
-
Develop the plates and visualize under UV light (254 nm).
-
Select the solvent system that provides an Rf value of ~0.3 for the main spot.
-
-
Column Preparation:
-
For approximately 1 gram of crude material, use a 30 cm x 2 cm glass column.
-
Prepare a slurry of ~30 g of silica gel in the selected hexane/ethyl acetate mixture.
-
Pack the column with the slurry as described in section 2.2.
-
-
Sample Loading:
-
Dissolve 1 g of the crude this compound in a minimal amount of dichloromethane.
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, maintaining a steady flow rate.
-
Collect fractions of approximately 10-15 mL each.
-
Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol: Purity Determination by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified product.
-
Dissolve it in the initial mobile phase composition to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >98% is generally considered suitable for most applications.[6]
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl (3-chloro-2-nitrophenyl)carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.
Q2: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The nucleophilicity of the aniline can be reduced by the electron-withdrawing nitro and chloro groups, making the reaction sluggish.
-
Side reactions: The formation of di-Boc protected aniline or urea derivatives can occur, especially with prolonged reaction times or excess reagents.
-
Decomposition of product: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to the loss of the Boc group.
-
Suboptimal reaction conditions: The choice of solvent, base, temperature, and stoichiometry are all critical for maximizing the yield.
Q3: What are the common side products I should be aware of?
The primary side products include:
-
Di-tert-butyl pyrocarbonate: From the decomposition of excess Boc anhydride.
-
Unreacted 3-chloro-2-nitroaniline.
-
N,N-di-Boc-protected aniline: This is more likely to form with highly reactive amines or when a catalyst like 4-(dimethylamino)pyridine (DMAP) is used.
-
Urea derivatives: These can form from a reaction between the starting aniline and an isocyanate intermediate that can be generated from the Boc anhydride under certain conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of petroleum ether and ethyl acetate. The disappearance of the starting material (3-chloro-2-nitroaniline) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progress.
Q5: What is the best method for purifying the final product?
The crude product can be purified by recrystallization or flash column chromatography. For recrystallization, a solvent system such as hexane/dichloromethane or ethanol/water can be effective.[1] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in petroleum ether is a good starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low nucleophilicity of the aniline: The electron-withdrawing nitro and chloro groups decrease the reactivity of the amine. 2. Poor solubility of starting material. 3. Ineffective base. | 1. Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. 2. Use a suitable solvent: Solvents like tetrahydrofuran (THF), acetonitrile, or dioxane are often good choices.[2] 3. Select an appropriate base: A stronger base like sodium hydride (NaH) or the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used, but be cautious as this may promote side reactions. For a milder approach, sodium bicarbonate or triethylamine (TEA) are commonly used. |
| Presence of Multiple Products on TLC | 1. Formation of di-Boc protected product. 2. Formation of urea byproducts. 3. Degradation of starting material or product. | 1. Use a stoichiometric amount of Boc₂O (1.0-1.2 equivalents). 2. Avoid high temperatures and prolonged reaction times. 3. Ensure anhydrous conditions if using a strong base like NaH. |
| Difficulty in Isolating the Product | 1. Product is an oil. 2. Emulsion formation during aqueous workup. | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. 2. If the product remains an oil, purify by column chromatography. 3. To break emulsions, add brine or a small amount of a different organic solvent. |
| Product is Contaminated with Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient amount of Boc₂O. | 1. Increase the reaction time or temperature. 2. Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). 3. Purify the crude product using column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Anilines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline | - | Water | Room Temp | 4 | - | [3] |
| 2-Nitroaniline | - | - | - | - | 80 | [1] |
| 3-Nitroaniline | - | - | - | - | 87 | [1] |
| General Amines | NaOH | Water | 25 | 0.17-0.5 | 75-95 | Reddit Discussion |
| General Amines | NaHCO₃ | Dioxane/Water | Room Temp | 4-12 | High | Benchchem |
Note: The data for 3-chloro-2-nitroaniline is not explicitly available in the cited literature; this table provides a comparative overview for structurally similar compounds to guide optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Petroleum ether (or Hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitroaniline (1.0 eq.) in THF or ACN.
-
Base Addition: Add triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.) to the solution.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in petroleum ether).
-
Workup: Once the reaction is complete (typically 4-24 hours), remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from a hexane/dichloromethane mixture) or by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Mandatory Visualizations
References
Common side reactions in the preparation of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate. This guide addresses common issues, particularly focusing on side reactions encountered during the Boc-protection of 3-chloro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenge in this synthesis is the reduced nucleophilicity of the amine group in 3-chloro-2-nitroaniline. The presence of two electron-withdrawing groups (chloro and nitro) deactivates the aniline, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish. This can lead to incomplete reactions and the need for more forcing conditions or catalytic activation.
Q2: What are the potential side reactions during the Boc protection of 3-chloro-2-nitroaniline?
The most common side reactions and issues include:
-
Incomplete Reaction: Due to the low reactivity of the aniline, the reaction may not go to completion, leaving unreacted starting material.
-
Formation of Di-Boc Protected Product: While less common for sterically hindered and electron-deficient anilines, there is a possibility of forming the di-tert-butyl (3-chloro-2-nitrophenyl)imidodicarbonate, especially with a large excess of Boc₂O and prolonged reaction times.
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the reaction. The product, this compound, is significantly less polar than the starting material, 3-chloro-2-nitroaniline. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show a clear separation between the starting material spot and the product spot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | The amine is not nucleophilic enough under standard conditions. | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). 2. Add a Catalyst: Introduce a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the di-tert-butyl dicarbonate. 3. Use a Stronger Base: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the aniline, though this requires strictly anhydrous conditions. |
| Reaction is slow and takes a long time to complete | Insufficient activation of the electrophile or low reactivity of the nucleophile. | 1. Increase the stoichiometry of di-tert-butyl dicarbonate to 1.5-2.0 equivalents. 2. Ensure anhydrous conditions if using bases like NaH to prevent quenching of the base and hydrolysis of the Boc anhydride. |
| Presence of multiple spots on TLC, including a non-polar byproduct | Possible formation of the di-Boc protected aniline. | 1. Use a controlled amount of di-tert-butyl dicarbonate (1.1-1.2 equivalents). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Purify the crude product using column chromatography to separate the mono- and di-protected products. |
| Low isolated yield after workup | The product may have some solubility in the aqueous phase, or there may be mechanical losses during extraction and purification. | 1. Ensure complete extraction from the aqueous phase by using a sufficient volume of organic solvent and performing multiple extractions. 2. Carefully perform the separation during column chromatography to avoid mixing of fractions. |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 eq) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Compound | Starting Material | Product | Potential Side Product |
| Structure | 3-chloro-2-nitroaniline | This compound | di-tert-butyl (3-chloro-2-nitrophenyl)imidodicarbonate |
| Molecular Weight | 172.57 g/mol | 272.68 g/mol | 372.78 g/mol |
| Typical Yield | N/A | 70-90% (can vary) | <5% (typically) |
| TLC Rf Value | Low | Medium | High |
Note: Rf values are relative and depend on the specific TLC conditions (eluent, stationary phase).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reactivity in the Boc protection of 3-chloro-2-nitroaniline.
Identification and removal of impurities from tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Technical Support Center: tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Organic impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products.[1] The most common impurities for this compound include:
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Unreacted Starting Materials: 3-chloro-2-nitroaniline and residual di-tert-butyl dicarbonate (Boc)₂O. Electron-poor anilines can be less nucleophilic, potentially leading to incomplete reactions.[2]
-
By-products: Di-tert-butyl (3-chloro-2-nitrophenyl)di-carbamate (a di-Boc protected product) can form if the reaction conditions are not carefully controlled.
-
Isomeric Impurities: If the starting 3-chloro-2-nitroaniline contains other regioisomers, corresponding isomeric carbamate impurities will be present in the final product.
-
Hydrolysis Product: 3-chloro-2-nitroaniline, formed by the hydrolysis of the carbamate product, especially if exposed to acidic or basic conditions during workup or storage.
Q2: Which analytical techniques are recommended for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary method for separating and quantifying the main component and non-volatile impurities.[3]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for qualitatively assessing purity and for monitoring the progress of purification by column chromatography.[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation of the desired product and for identifying impurities with distinct proton signals. The prominent singlet from the tert-butyl group around 1.4-1.5 ppm is a key indicator of successful Boc protection.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for detecting and identifying unknown impurities.[1]
Q3: What is the most effective method for purifying crude this compound?
A3: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale.[6] This technique separates compounds based on their polarity. For crystalline solids, recrystallization from an appropriate solvent system can also be a highly effective method for achieving high purity.[4]
Q4: My purified product appears as a yellow solid. Is this expected?
A4: Yes, many nitrophenyl compounds are yellow solids. For example, tert-butyl (2-nitrophenyl)carbamate and tert-butyl (3-nitrophenyl)carbamate are described as yellow solids.[7][8] The color is due to the nitroaromatic chromophore.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC of crude product | 1. Incomplete reaction. 2. Formation of by-products (e.g., di-Boc). 3. Presence of unreacted starting materials. | 1. Optimize reaction time, temperature, or stoichiometry. 2. Proceed with purification via flash column chromatography to separate the components.[6] |
| Broad or streaking spots on silica gel TLC plate | The carbamate or amine impurities may be interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to improve the peak shape.[9] |
| Low yield after column chromatography | 1. Product is co-eluting with an impurity. 2. Product is highly retained on the column. 3. Product is volatile and was lost during solvent removal.[4] | 1. Optimize the mobile phase polarity for better separation. A shallower gradient or isocratic elution might be necessary.[10] 2. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). 3. Remove the solvent on a rotary evaporator at a controlled temperature (e.g., ≤ 40 °C) and moderate vacuum.[11] |
| Presence of unexpected peaks in ¹H NMR spectrum | 1. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane). 2. Presence of unreacted 3-chloro-2-nitroaniline. 3. Water peak (if using a protic NMR solvent or if the sample is wet). | 1. Dry the sample under high vacuum. 2. Re-purify the sample by column chromatography or recrystallization. 3. Use a dry deuterated solvent and dry the sample thoroughly before analysis. |
| HPLC purity is lower than expected after purification | The chosen purification method was not effective for a specific impurity that co-elutes with the product. | 1. Re-purify using a different column chromatography solvent system.[10] 2. Attempt purification by recrystallization from a different solvent or solvent pair.[4] 3. Use an orthogonal analytical method like LC-MS to identify the persistent impurity and guide further purification strategies.[12] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound.[3][13]
| Parameter | Value / Description |
| Instrumentation | HPLC system with a Diode Array Detector (DAD) or UV Detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA). |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in 5 mL of a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying crude product.[9][10]
1. Materials:
-
Crude this compound
-
Silica Gel (e.g., 230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates, and UV lamp
2. Mobile Phase Selection:
-
Determine the optimal solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 40-50 g of silica per 1 g of crude material.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.
4. Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., starting with 9:1 Hexane:EtOAc and moving to 8:2, then 7:3).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm).
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Impurity Identification and Removal Workflow.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for Boc protection with tert-Butyl (3-chloro-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc protection of 3-chloro-2-nitroaniline to synthesize tert-butyl (3-chloro-2-nitrophenyl)carbamate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 3-chloro-2-nitroaniline proceeding slowly or not at all?
The low reactivity of 3-chloro-2-nitroaniline is the most common issue. The aniline nitrogen in this substrate is weakly nucleophilic due to the strong electron-withdrawing effects of the adjacent nitro group and the chloro substituent. Standard Boc protection conditions may be insufficient to drive the reaction to completion.
Q2: What are the key reagents for the Boc protection of 3-chloro-2-nitroaniline?
The primary reagents are:
-
3-chloro-2-nitroaniline: The starting material.
-
Di-tert-butyl dicarbonate (Boc₂O): The Boc-protecting agent.
-
Base (optional but recommended): A non-nucleophilic base is often used to facilitate the reaction. Common choices include triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).
Q3: What are the potential side reactions to be aware of during this procedure?
With electron-deficient anilines and the use of a base, potential side reactions include the formation of isocyanate or urea derivatives. Over-reaction leading to the formation of a di-Boc protected amine is also a possibility under harsh conditions, although less likely with this deactivated substrate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. The product, this compound, will have a different Rf value than the starting aniline. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What is a suitable workup and purification procedure for this reaction?
A typical workup involves quenching the reaction, followed by an aqueous wash to remove the base and any water-soluble byproducts. The product can then be extracted into an organic solvent. Purification is often achieved by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Insufficiently reactive aniline: The electron-withdrawing nitro and chloro groups significantly reduce the nucleophilicity of the amine. | • Increase the reaction temperature.• Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.• Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of triethylamine. |
| Poor solubility of starting material: 3-chloro-2-nitroaniline may not be fully dissolved in the reaction solvent. | • Choose a solvent in which the starting material is more soluble, such as tetrahydrofuran (THF), dioxane, or acetonitrile.• Gentle heating can improve solubility. | |
| Formation of Multiple Products | Side reactions: The presence of a base can sometimes lead to the formation of isocyanate or urea byproducts. | • Use a stoichiometric amount of Boc₂O.• Add the base slowly to the reaction mixture.• Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Purification | Co-elution of product and impurities: The polarity of the product and byproducts might be similar, making separation by column chromatography challenging. | • Optimize the solvent system for column chromatography. A gradient elution might be necessary.• Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Protocol 1: Boc Protection of 2-Nitroaniline with Triethylamine
This protocol is adapted from a procedure for the closely related 2-nitroaniline and can be used as a starting point for the optimization of the reaction with 3-chloro-2-nitroaniline.[1]
Materials:
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2-Nitroaniline (or 3-chloro-2-nitroaniline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-nitroaniline (1.0 eq) in DCM or THF.
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for complete conversion. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow.[2]
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: DMAP-Catalyzed Boc Protection
For less reactive anilines, a catalytic amount of DMAP can significantly increase the reaction rate.[3]
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 3-chloro-2-nitroaniline (1.0 eq) in DCM or acetonitrile, add di-tert-butyl dicarbonate (1.1 - 1.5 eq).
-
Add a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Stir the mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.
References
Minimizing byproduct formation in reactions with tert-Butyl (3-chloro-2-nitrophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (3-chloro-2-nitrophenyl)carbamate. The following sections address common issues related to byproduct formation during key synthetic transformations, such as nitro group reduction and subsequent cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes involving this compound?
A1: A primary application of this compound is in the synthesis of substituted benzimidazoles. This typically involves a two-step process:
-
Reduction of the nitro group to an amine, yielding tert-Butyl (2-amino-3-chlorophenyl)carbamate.
-
Cyclization of the resulting ortho-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives to form the benzimidazole ring.[1][2][3] These steps can often be combined in a one-pot reductive cyclization process.[4]
Q2: I am observing significant dehalogenation during the catalytic hydrogenation of the nitro group. How can I prevent this?
A2: Dehalogenation is a common side reaction during the catalytic hydrogenation of halonitrobenzenes.[1][5] To minimize the loss of the chloro substituent, consider the following:
-
Catalyst Choice: Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[6]
-
Acidic Medium: Performing the hydrogenation in the presence of an acidic medium, such as hydrochloric acid or acetic acid, can inhibit dehalogenation.[5]
-
Catalyst Modifiers: Certain catalyst modifications, like using sulfur-treated noble metal catalysts, can suppress dehalogenation.[3]
Q3: My reaction is producing byproducts from premature cleavage of the Boc protecting group. What causes this and how can I avoid it?
A3: The tert-butyloxycarbonyl (Boc) group is labile under strongly acidic conditions.[7][8] If your nitro reduction method employs a strong acid (e.g., reduction with metals in concentrated acid), you may observe deprotection. To avoid this, select reduction methods that are performed under neutral or mildly acidic conditions, such as:
-
Catalytic hydrogenation with H₂ gas and a suitable catalyst (e.g., Raney Nickel, Pd/C).[9]
-
Transfer hydrogenation using reagents like ammonium formate.
-
Reduction with tin(II) chloride in a buffered system.
Q4: I have identified a byproduct with a mass corresponding to the addition of a tert-butyl group to my desired product. Where is this coming from?
A4: The formation of a tert-butyl cation is a key intermediate in the acidic deprotection of a Boc group.[7] This electrophilic cation can then alkylate other nucleophilic sites on your starting material or product, leading to tert-butylated byproducts.[4] This is more likely to occur if the reaction medium becomes acidic and the Boc group is cleaved. Using scavengers, such as anisole or thioanisole, can help to trap the tert-butyl cation and prevent this side reaction.[7]
Troubleshooting Guides
Byproduct Formation During Nitro Group Reduction
This guide addresses common byproducts observed during the reduction of the nitro group in this compound to form tert-Butyl (2-amino-3-chlorophenyl)carbamate.
| Observed Byproduct | Potential Cause | Recommended Solutions |
| Dehalogenated Product | Hydrogenolysis of the C-Cl bond during catalytic hydrogenation.[1][5] | - Use Raney Nickel instead of Pd/C as the catalyst.[6]- Add a controlled amount of acid (e.g., HCl, acetic acid) to the reaction mixture.[5]- Employ modified catalysts designed to suppress dehalogenation.[3] |
| Incompletely Reduced Intermediates (Nitroso, Hydroxylamine derivatives) | Insufficient reducing agent, short reaction time, or low reaction temperature.[9] | - Increase the equivalents of the reducing agent.- Extend the reaction time and monitor closely by TLC or LC-MS.- Increase the reaction temperature as appropriate for the chosen method. |
| Azo/Azoxy Byproducts | Condensation of partially reduced intermediates (nitroso and hydroxylamine). This can be favored by certain metal reductants.[2] | - Ensure complete reduction to the amine by optimizing reaction conditions (time, temperature, reagent stoichiometry).- For metal-based reductions, ensure the reaction goes to completion. |
| Premature Boc Deprotection | Use of strongly acidic conditions for the nitro reduction (e.g., Sn/HCl, Fe/HCl).[7][8] | - Switch to a reduction method compatible with the Boc group, such as catalytic hydrogenation under neutral conditions or transfer hydrogenation. |
| tert-Butylated Product | Cleavage of the Boc group in an acidic environment, followed by alkylation of a nucleophilic site by the resulting tert-butyl cation.[4][7] | - Avoid acidic conditions that can cleave the Boc group.- If acidic deprotection is intended, add a scavenger like anisole or thioanisole to trap the tert-butyl cation.[7] |
Byproduct Formation During Reductive Cyclization to Benzimidazoles
This guide focuses on byproducts that can arise during the one-pot synthesis of 4-chloro-benzimidazoles from this compound and an aldehyde.
| Observed Byproduct | Potential Cause | Recommended Solutions |
| Uncyclized Diamine Intermediate | Incomplete reaction with the aldehyde or insufficient conditions for cyclization. | - Increase the equivalents of the aldehyde.- Ensure the catalyst for the cyclization step is active.- Increase reaction temperature or time to promote the final cyclization and dehydration step. |
| Over-reduction of Aldehyde | The reducing agent for the nitro group also reduces the aldehyde to an alcohol. | - Choose a chemoselective reducing agent that preferentially reduces the nitro group over the aldehyde.- Perform the reaction in a stepwise manner: first reduce the nitro group, isolate the diamine, and then perform the cyclization with the aldehyde. |
| Aldehyde Self-Condensation Products | The aldehyde undergoes side reactions under the reaction conditions. | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration.- Optimize the reaction temperature to favor the desired cyclization over side reactions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney Nickel to Minimize Dehalogenation
This protocol describes the reduction of the nitro group in this compound using Raney Nickel to minimize the formation of the dehalogenated byproduct.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Raney Nickel (5-10 wt%) as a slurry in the same solvent.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this may require optimization) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-Butyl (2-amino-3-chlorophenyl)carbamate, which can be used in the next step or purified further by column chromatography if necessary.
Protocol 2: One-Pot Reductive Cyclization to a 4-Chlorobenzimidazole
This protocol outlines a one-pot procedure for the synthesis of a 2-substituted-4-chlorobenzimidazole from this compound and an aldehyde.
-
Nitro Reduction: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid). Add a reducing agent such as tin(II) chloride dihydrate (4-5 eq) and heat the mixture (e.g., to 70-80 °C) until the reduction of the nitro group is complete (monitor by TLC/LC-MS).
-
Aldehyde Addition: To the solution containing the in-situ generated diamine, add the desired aldehyde (1.0-1.2 eq).
-
Cyclization: Continue heating the reaction mixture to promote the condensation and cyclization. The reaction progress can be monitored by the disappearance of the diamine intermediate and the formation of the benzimidazole product.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow of desired reactions and potential byproduct formations.
Caption: Logic diagram for troubleshooting common byproduct issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Stability of tert-Butyl (3-chloro-2-nitrophenyl)carbamate under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl (3-chloro-2-nitrophenyl)carbamate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, Boc-protected amines are stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions. However, they are susceptible to cleavage under acidic conditions.[1] The presence of electron-withdrawing groups, such as the chloro and nitro substituents on the phenyl ring, can influence the rate of acid-catalyzed deprotection.[2]
Q2: How do the electron-withdrawing groups on the phenyl ring affect the stability of the Boc group?
A2: Electron-withdrawing groups on the aromatic ring can destabilize the carbocation intermediate that forms during acid-catalyzed deprotection, which may slow down the reaction rate compared to Boc-protected anilines with electron-donating groups.[2] This means that more stringent acidic conditions (e.g., higher acid concentration, elevated temperature, or longer reaction times) may be necessary for complete removal of the Boc group.[2]
Q3: Is this compound stable to common bases?
A3: Yes, the Boc protecting group is generally stable towards most nucleophiles and bases.[2] Therefore, it is expected that this compound will be stable under mildly basic conditions. However, very strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis over extended periods.
Q4: Can I use this compound in reactions involving nucleophiles?
A4: Yes, the Boc group is known for its stability in the presence of most nucleophiles, making it a suitable protecting group for reactions involving various nucleophilic reagents.[1]
Stability Data Summary
| Condition Category | Reagent/Solvent System | Expected Stability | Remarks |
| Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v) | Low | Rapid cleavage is expected. Reaction time is typically 30 minutes to 4 hours at room temperature.[1][3] |
| Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate (e.g., 4M) | Low | Effective for deprotection. The product will be isolated as the hydrochloride salt.[3][4] | |
| Aqueous Phosphoric Acid (H₃PO₄) | Low | A milder alternative to TFA for Boc deprotection.[4] | |
| Basic | Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | High | Generally stable under these conditions at room temperature. |
| Aqueous Sodium Hydroxide (NaOH) (e.g., 1M) | Moderate to Low | Prolonged exposure or heating may lead to slow hydrolysis. | |
| Potassium Carbonate (K₂CO₃) in Methanol/Water | Moderate to Low | Can be used for deprotection of N-Boc on heteroaromatic systems, suggesting potential for slow cleavage. | |
| Nucleophilic | Amines, Thiols, etc. | High | The Boc group is generally inert to these reagents.[1] |
| Hydrogenation | H₂, Pd/C | High | The Boc group is stable, but the nitro group is susceptible to reduction. |
Troubleshooting Guide
Issue 1: Incomplete deprotection under acidic conditions.
-
Question: I am treating this compound with my standard acidic conditions (e.g., 20% TFA in DCM), but the reaction is sluggish or incomplete. Why is this happening and what can I do?
-
Answer: The electron-withdrawing chloro and nitro groups on the phenyl ring can slow down the rate of acid-catalyzed cleavage.[2]
-
Solution 1: Increase Acid Concentration. Gradually increase the concentration of TFA in DCM (e.g., to 50% or even neat TFA).[3]
-
Solution 2: Increase Reaction Time or Temperature. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period. Gentle heating may also be applied, but should be done cautiously to avoid side reactions.[2]
-
Solution 3: Use a Different Acid. Consider using 4M HCl in 1,4-dioxane, which is another common and effective reagent for Boc deprotection.[3]
-
Issue 2: Formation of unexpected byproducts during acidic deprotection.
-
Question: After acidic deprotection, I am observing side products in my reaction mixture. What could be the cause and how can I prevent this?
-
Answer: The acidic cleavage of the Boc group generates a reactive tert-butyl cation. This cation can act as an electrophile and alkylate any nucleophilic sites on your starting material or the deprotected product, a side reaction known as tert-butylation.[3]
-
Solution: Use a Scavenger. The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger will trap the tert-butyl cation before it can react with your molecule of interest.[3] Common scavengers include:
-
Triisopropylsilane (TIS): Very effective at reducing the tert-butyl cation.[3]
-
Water: Can trap the cation to form tert-butanol.[3]
-
Thioanisole: Particularly useful if your molecule contains other sensitive groups like methionine or tryptophan.[3] A common scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5).[3]
-
-
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions (TFA/DCM)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., Dichloromethane - DCM).
-
Reaction Setup: In a series of vials, add a known volume of the stock solution.
-
Initiation of Degradation: To each vial, add a solution of Trifluoroacetic Acid (TFA) in DCM to achieve the desired final concentration (e.g., 10%, 20%, 50% v/v).
-
Time Points: Maintain the vials at a constant temperature (e.g., room temperature). At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of sodium bicarbonate).
-
Analysis: Analyze the quenched samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the remaining starting material and the formation of the deprotected product, 3-chloro-2-nitroaniline.
-
Data Presentation: Plot the percentage of remaining this compound against time for each acid concentration to determine the degradation kinetics.
Protocol 2: Assessment of Stability under Basic Conditions (Aqueous NaOH)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., Acetonitrile or Tetrahydrofuran - THF).
-
Reaction Setup: In a series of vials, add a known volume of the stock solution.
-
Initiation of Degradation: To each vial, add an aqueous solution of Sodium Hydroxide (NaOH) to achieve the desired final concentration (e.g., 0.1M, 1M).
-
Time Points: Maintain the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature like 40°C). At specified time intervals (e.g., 0, 1h, 4h, 8h, 24h), neutralize the reaction in one of the vials by adding an acid (e.g., a solution of HCl).
-
Analysis: Analyze the neutralized samples by HPLC or LC-MS to quantify the amount of starting material remaining.
-
Data Presentation: Plot the percentage of remaining this compound against time for each base concentration to assess its stability.
Visualizations
Caption: Mechanism of acid-catalyzed cleavage of this compound.
Caption: General mechanism for base-catalyzed hydrolysis of a tert-butyl carbamate.
Caption: General experimental workflow for assessing the stability of this compound.
References
Scalable synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3-chloro-2-nitroaniline, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 3-chloro-2-nitroaniline
A common method for the synthesis of 3-chloro-2-nitroaniline is the nitration of 2-chloroaniline. An alternative route involves the Hofmann rearrangement of 3-chloro-2-nitrobenzamide, which can be derived from 3-chloro-2-nitrobenzoic acid.
Method A: Nitration of 2-chloroaniline
-
Reaction Setup: In a reactor suitable for acidic conditions, charge concentrated sulfuric acid.
-
Addition of Starting Material: Cool the sulfuric acid to 0-5 °C and slowly add 2-chloroaniline while maintaining the temperature.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reactor, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Filter the crude product, wash with water until neutral, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Boc Protection)
The Boc protection of the weakly nucleophilic 3-chloro-2-nitroaniline requires carefully controlled conditions to achieve a high yield.
-
Reaction Setup: In a dry reactor, dissolve 3-chloro-2-nitroaniline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution.
-
Base/Catalyst: Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to catalyze the reaction. For weakly nucleophilic anilines, DMAP is often more effective.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench any excess Boc₂O by adding a small amount of water or a primary amine.
-
Isolation and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 3-chloro-2-nitroaniline
| Parameter | Value |
| Starting Material | 2-chloroaniline |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purity (after recrystallization) | >98% |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-chloro-2-nitroaniline |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), DMAP |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >99% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Validation & Comparative
A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is paramount to ensure the reliability of synthetic pathways and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of tert-Butyl (3-chloro-2-nitrophenyl)carbamate. This document outlines detailed experimental protocols, presents comparative data, and includes workflow visualizations to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Assessment Techniques
This compound is a key intermediate in various synthetic endeavors. Potential impurities in its production can include unreacted starting materials such as 3-chloro-2-nitroaniline and di-tert-butyl dicarbonate, byproducts from side reactions, or degradation products. A robust purity assessment is best achieved by employing orthogonal analytical techniques that rely on different physicochemical principles. In this guide, we compare a chromatographic method (HPLC) and a spectroscopic method (quantitative NMR), providing a thorough evaluation of the compound's purity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components of a mixture, making it highly suitable for detecting and quantifying impurities in a drug substance. A reverse-phase HPLC method is typically employed for compounds like this compound.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% A
-
5-20 min: 50% to 95% A
-
20-25 min: 95% A
-
25-26 min: 95% to 50% A
-
26-30 min: 50% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Purity by Area % | 99.5% |
| Retention Time | 15.2 min |
| Relative Standard Deviation (RSD) for Purity (n=6) | 0.2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Nuclear Magnetic Resonance (NMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.[1][2]
Experimental Protocol: Quantitative ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals (e.g., 30 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest (typically 16-64 scans).
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Predicted ¹H NMR Spectrum of this compound:
-
~1.55 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~7.2-7.8 ppm (multiplet, 3H): Aromatic protons.
-
~8.5 ppm (broad singlet, 1H): NH proton of the carbamate.
Data Presentation: qNMR Purity Assessment
| Parameter | Result |
| Purity by qNMR | 99.2% |
| Internal Standard | Maleic acid |
| Relative Standard Deviation (RSD) for Purity (n=3) | 0.3% |
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Quantification | Typically relative (area percent), requires reference standards for absolute quantification of impurities. | Absolute, does not require a reference standard of the analyte itself. |
| Sensitivity | High, excellent for detecting trace impurities. | Generally lower sensitivity than HPLC, may not detect impurities below ~0.1%. |
| Specificity | High resolution can separate structurally similar impurities. | Provides detailed structural information, aiding in the identification of unknown impurities. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, requires longer acquisition times for accurate quantification. |
| Sample Consumption | Low, typically in the microgram range per injection. | Higher, requires several milligrams of sample. |
| Method Development | Can be time-consuming to optimize separation. | Generally straightforward if a suitable internal standard and non-overlapping signals are available. |
Visualization of Experimental Workflows
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the purity assessment of this compound. HPLC offers high sensitivity for the detection and quantification of trace impurities, making it ideal for routine quality control and stability studies. qNMR, on the other hand, provides a direct and accurate measure of absolute purity without the need for a specific reference standard of the analyte and offers valuable structural information for impurity identification. For a comprehensive and robust validation of purity, the use of both orthogonal techniques is highly recommended. This approach provides a high degree of confidence in the purity assessment, which is essential for researchers, scientists, and drug development professionals.
References
A Comparative Analysis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate and Other Common Boc Reagents for Amine Protection
For Immediate Publication
A COMPREHENSIVE GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides an objective comparison of the reactivity and performance of tert-Butyl (3-chloro-2-nitrophenyl)carbamate with standard Boc (tert-butyloxycarbonyl) protecting group reagents, namely di-tert-butyl dicarbonate (Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). The selection of an appropriate Boc-donating agent is critical in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, as it directly impacts reaction efficiency, selectivity, and overall yield. This document offers a data-driven comparison to aid in the rational selection of Boc reagents.
Introduction to Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of primary and secondary amines. Its widespread use stems from its stability under a broad range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions.[1][2] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[3][4]
This compound: An Activated Boc Reagent
This compound is a specialized Boc-donating reagent. The presence of two strong electron-withdrawing groups, a nitro group at the ortho position and a chloro group at the meta position, on the phenyl ring significantly influences its reactivity. These substituents are expected to increase the electrophilicity of the carbamate carbonyl carbon, making it a more potent acylating agent compared to standard Boc reagents. This enhanced reactivity can be advantageous for the protection of less nucleophilic amines or to accelerate reactions under milder conditions.
Comparative Reactivity and Performance
While direct kinetic studies comparing this compound with Boc₂O and Boc-ON are not extensively available in the literature, its reactivity can be inferred from the electronic effects of its substituents. Electron-withdrawing groups on the phenyl ring of a carbamate are known to facilitate the cleavage of the N-Boc bond during deprotection.[5][6] By extension, these groups also activate the carbamate for the initial protection step by making the carbonyl carbon more susceptible to nucleophilic attack by an amine.
The following table summarizes the key characteristics and expected performance of this compound in comparison to Boc₂O and Boc-ON.
| Feature | This compound | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Reactivity | High (Expected) | Moderate | High |
| Typical Substrates | Less nucleophilic amines, hindered amines | Primary and secondary aliphatic amines | Amino acids |
| Reaction Conditions | Milder conditions, potentially catalyst-free | Often requires a base (e.g., NEt₃, DMAP)[3] | Requires a base (e.g., NEt₃) |
| Typical Reaction Time | Short (Expected) | 1-16 hours[7] | 1-4 hours |
| Byproducts | 3-chloro-2-nitrophenol | tert-butanol, CO₂[8] | 2-hydroxyimino-2-phenylacetonitrile |
| Work-up | Aqueous extraction to remove the phenolic byproduct | Aqueous work-up | Extraction to remove the oxime byproduct |
| Stability of Protected Amine | Standard Boc stability | Standard Boc stability | Standard Boc stability |
| Deprotection Conditions | Standard acidic conditions (e.g., TFA, HCl)[1][9] | Standard acidic conditions (e.g., TFA, HCl)[1][9] | Standard acidic conditions (e.g., TFA, HCl)[1][9] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for Boc protection of a primary amine using the compared reagents.
Protocol 1: Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
Objective: To protect a primary amine with Boc₂O.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (NEt₃) (1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base (NEt₃ or DMAP) and stir for 5-10 minutes at room temperature.
-
Add Boc₂O portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection (General)
Objective: To remove the Boc protecting group from a protected amine.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of the acidic solution (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base.
Visualizing the Reaction Pathway
The general mechanism for Boc protection involves the nucleophilic attack of the amine on the Boc-donating reagent.
Caption: General mechanism of amine protection using a Boc reagent.
Logical Workflow for Reagent Selection
The choice of a Boc reagent is dictated by the specific requirements of the synthetic step.
Caption: Decision workflow for selecting an appropriate Boc reagent.
Conclusion
The selection of a Boc-donating reagent is a critical decision in the design of a synthetic route. While Boc₂O remains the workhorse for many applications due to its cost-effectiveness and ease of use, more reactive reagents like this compound and Boc-ON offer significant advantages for challenging substrates. The enhanced electrophilicity of this compound, due to its electron-deficient aromatic ring, makes it a promising candidate for the efficient protection of poorly nucleophilic or sterically hindered amines, potentially allowing for milder reaction conditions and shorter reaction times. Researchers should consider the nucleophilicity of the amine substrate and the desired reaction conditions when selecting the optimal Boc reagent for their specific application. Further quantitative kinetic studies are warranted to precisely delineate the reactivity profile of this and other activated Boc reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonality of tert-Butyl (3-chloro-2-nitrophenyl)carbamate with other protecting groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive comparison of the orthogonality of tert-Butyl (3-chloro-2-nitrophenyl)carbamate with other commonly used amine protecting groups, supported by experimental data and detailed protocols.
The this compound protecting group, a derivative of the 2-nitrobenzyl carbamate family, offers a unique deprotection strategy based on photolysis. This characteristic allows for its selective removal in the presence of other protecting groups that are labile to different conditions, a concept known as orthogonality. Understanding the precise conditions under which this group is stable or labile is critical for its effective implementation in complex synthetic routes.
Comparative Stability of Protecting Groups
The following table summarizes the stability of this compound and its orthogonality with other standard amine protecting groups under various deprotection conditions. This data is essential for planning selective deprotection steps in a multi-step synthesis.
| Protecting Group | Deprotection Reagent/Condition | Stability of this compound | Stability of Other Protecting Groups | Typical Yield of Deprotection |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Stable [1] | Boc: Cleaved | >95% |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | Fmoc: Cleaved | >95%[2] |
| Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Stable (in the absence of UV light) | Cbz: Cleaved | >90% |
| This compound | UV light (λ ≈ 350 nm) | Cleaved [3] | Boc, Fmoc, Cbz: Stable | 60-90%[1][3] |
Orthogonality in Practice: Selective Deprotection Protocols
The true utility of orthogonal protecting groups is demonstrated in their selective removal without affecting other protected functionalities within the same molecule.
Photolytic Deprotection of this compound in the Presence of Acid-Labile (Boc) and Base-Labile (Fmoc) Groups
The 2-nitrobenzyl moiety of the title carbamate allows for its cleavage under UV irradiation, conditions that leave acid- and base-labile groups intact.[4][5][6]
Experimental Protocol: Selective Photolytic Deprotection
A solution of the substrate containing the this compound and a Boc or Fmoc protected amine in a suitable solvent (e.g., methanol, acetonitrile) is irradiated with a UV lamp (e.g., mercury lamp) at a wavelength of approximately 350 nm.[3] The reaction progress is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the deprotected amine is purified by column chromatography. Typical reaction times can range from minutes to several hours, with yields generally between 60% and 90%.[1][3]
Stability of this compound Under Other Deprotection Conditions
Conversely, the stability of the this compound under conditions used to remove other protecting groups is a key aspect of its orthogonality.
Experimental Protocol: Stability to Acidic Conditions (Boc Deprotection)
To a solution of a substrate protected with both this compound and a Boc group in dichloromethane, trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature and monitored for the removal of the Boc group. The 2-nitrobenzyl-based carbamate is expected to remain intact under these conditions.[1]
Experimental Protocol: Stability to Basic Conditions (Fmoc Deprotection)
A solution of a substrate bearing both the this compound and an Fmoc group in dimethylformamide (DMF) is treated with a 20% solution of piperidine in DMF. The reaction is monitored for the cleavage of the Fmoc group. The this compound is anticipated to be stable under these basic conditions.
Logical Workflow and Signaling Pathways
The decision-making process for employing orthogonal protecting groups can be visualized as a logical workflow.
Caption: A decision-making workflow for the selective deprotection of a multi-protected substrate.
The photolytic cleavage of 2-nitrobenzyl carbamates proceeds through a well-established intramolecular rearrangement mechanism.
Caption: Simplified mechanism of photolytic deprotection of a 2-nitrobenzyl carbamate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A comparative study of deprotection conditions for different substituted nitrophenyl carbamates
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group and a corresponding efficient deprotection strategy is a critical consideration in the synthesis of complex molecules. Nitrophenyl carbamates are frequently employed for the protection of amines due to their stability and selective cleavage under specific conditions. This guide provides a comparative study of deprotection conditions for nitrophenyl carbamates with varying substitution patterns, supported by experimental data to facilitate informed decision-making in synthetic chemistry.
The deprotection of nitrophenyl carbamates is influenced by the position of the nitro group and the nature of other substituents on the phenyl ring. These factors dictate the lability of the carbamate under basic, acidic, or reductive conditions.
Influence of Nitro Group Position
The position of the electron-withdrawing nitro group on the phenyl ring significantly impacts the stability of the carbamate. Generally, para-nitrophenyl carbamates are more labile to basic hydrolysis compared to their ortho and meta counterparts. This is attributed to the greater ability of the para isomer to stabilize the resulting phenolate anion through resonance.[1]
Deprotection Strategies: A Comparative Overview
The primary methods for the deprotection of nitrophenyl carbamates involve basic hydrolysis, acid-catalyzed cleavage, and reduction of the nitro group. The choice of method depends on the overall functionality of the molecule and the desired selectivity.
Basic Hydrolysis
Basic conditions are commonly employed for the cleavage of nitrophenyl carbamates, particularly the para isomer.[2][3] The reaction proceeds via a nucleophilic attack on the carbonyl carbon, leading to the release of the amine and the corresponding nitrophenolate. The rate of hydrolysis can be conveniently monitored spectrophotometrically by measuring the absorbance of the released yellow nitrophenolate ion.[2][3]
Reductive Cleavage
An alternative strategy involves the reduction of the nitro group, which in turn destabilizes the carbamate and facilitates its cleavage. This method is particularly useful in the context of bioreductive prodrugs, where enzymes can selectively reduce the nitro group to trigger the release of a therapeutic agent.[4][5] Studies on 4-nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring can accelerate the fragmentation of the corresponding hydroxylamine intermediate.[4][5]
Quantitative Comparison of Deprotection Conditions
The following table summarizes experimental data for the deprotection of various substituted nitrophenyl carbamates under different conditions.
| Carbamate Derivative | Deprotection Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Nitrophenyl benzylcarbamate | pH 12 buffer | 10 min (monitored) | N/A (kinetic study) | [2] |
| 4-Nitrophenyl benzylcarbamate | Stable at acidic and neutral pH | - | - | [2] |
| Unsubstituted 4-nitrobenzyl carbamate | ⁶⁰Co γ-ray irradiation (generates hydroxylamine) | 16 min (hydroxylamine half-life) | N/A (kinetic study) | [4][5] |
| α-Methyl-4-nitrobenzyl carbamate | ⁶⁰Co γ-ray irradiation (generates hydroxylamine) | 9.5 min (hydroxylamine half-life) | N/A (kinetic study) | [4][5] |
| Phenyl carbamates | Tetra-n-butylammonium fluoride (TBAF) in THF | Varies | Good to excellent | [6] |
Experimental Protocols
A detailed experimental protocol for a representative deprotection reaction is provided below.
General Procedure for Base-Mediated Deprotection of 4-Nitrophenyl Carbamates
-
Dissolution: The 4-nitrophenyl carbamate substrate is dissolved in a suitable organic solvent (e.g., dioxane, THF).
-
Addition of Base: An aqueous solution of a base (e.g., NaOH, K₂CO₃, or a buffer of desired pH) is added to the reaction mixture.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or spectrophotometrically by measuring the absorbance of the released 4-nitrophenolate at approximately 400-415 nm.[2][3]
-
Work-up: Upon completion, the reaction mixture is neutralized with a suitable acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Selecting a Deprotection Strategy
The selection of an appropriate deprotection strategy for a substituted nitrophenyl carbamate involves a logical progression of considerations, as illustrated in the following diagram.
Caption: A decision-making workflow for selecting a nitrophenyl carbamate deprotection strategy.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
A Comparative Guide to the Synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes for the preparation of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a key intermediate in pharmaceutical synthesis. We will explore two primary strategies: the direct protection of 3-chloro-2-nitroaniline and the nitration of a protected aniline precursor. This comparison includes detailed experimental protocols, quantitative data, and a logical workflow diagram to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies Overview
The synthesis of this compound, also known as N-Boc-3-chloro-2-nitroaniline, can be approached via two main pathways.
Route 1: Direct Boc Protection
This route involves the direct protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This is a straightforward, one-step synthesis.
Route 2: Nitration of a Boc-Protected Precursor
This alternative strategy begins with the Boc protection of 3-chloroaniline, followed by the nitration of the resulting tert-butyl (3-chlorophenyl)carbamate. This two-step approach may offer advantages in terms of starting material availability or to avoid potential side reactions associated with the direct protection of a deactivated aniline.
Below is a visual representation of the logical workflow for validating these synthetic routes.
Caption: Logical workflow for the synthesis of this compound.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Direct Boc Protection of 3-chloro-2-nitroaniline | Route 2: Nitration of tert-butyl (3-chlorophenyl)carbamate |
| Starting Material | 3-chloro-2-nitroaniline | 3-chloroaniline |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Nitric Acid, Sulfuric Acid |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to Good (Reported for similar anilines) | Potentially lower due to multiple steps and regioselectivity issues |
| Purity | Generally high after purification | May require extensive purification to remove isomers |
| Reaction Time | Typically several hours | Can be longer due to the additional nitration step |
| Safety Concerns | Use of standard laboratory reagents | Handling of concentrated and fuming acids requires caution |
Experimental Protocols
Route 1: Direct Boc Protection of 3-chloro-2-nitroaniline
This protocol is adapted from a general procedure for the Boc protection of anilines.[1]
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)[2]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-nitroaniline (1.0 eq) in the chosen solvent (DCM or THF).
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Two-Step Synthesis via Nitration
Step 2a: Synthesis of tert-Butyl (3-chlorophenyl)carbamate
This protocol is based on the Boc protection of 3-chloroaniline.[3][4]
Materials:
-
3-chloroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Ethyl acetate
Procedure:
-
To a magnetically stirred solution of 3-chloroaniline (5 mmol) in water, add di-tert-butyl dicarbonate (5 mmol).[3]
-
Stir the reaction mixture vigorously for approximately 4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (3-chlorophenyl)carbamate.
Step 2b: Nitration of tert-Butyl (3-chlorophenyl)carbamate
This is a general procedure for the nitration of an aromatic ring and needs to be optimized for this specific substrate to favor the desired 2-nitro isomer.[5][6]
Materials:
-
tert-Butyl (3-chlorophenyl)carbamate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids.[6]
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add tert-butyl (3-chlorophenyl)carbamate to concentrated sulfuric acid.
-
Slowly add the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining a low temperature (typically 0-10 °C).
-
Stir the reaction mixture at low temperature for a designated period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product. Further purification by recrystallization or column chromatography may be necessary to separate the desired 2-nitro isomer from other isomers that may form.
Conclusion
The direct Boc protection of 3-chloro-2-nitroaniline (Route 1) presents a more direct and potentially higher-yielding pathway to this compound. However, the reactivity of the starting aniline, which is deactivated by both the chloro and nitro groups, may necessitate optimization of the reaction conditions (e.g., choice of base, solvent, and temperature).
The two-step synthesis involving nitration of tert-butyl (3-chlorophenyl)carbamate (Route 2) offers an alternative, though it introduces the challenge of regioselectivity during the nitration step. The directing effects of the chloro and the Boc-protected amino groups will influence the position of nitration, and careful control of reaction conditions is crucial to maximize the yield of the desired 2-nitro isomer.
Researchers should consider the availability and cost of the starting materials, the desired scale of the reaction, and the available purification capabilities when choosing between these two synthetic routes. For both routes, thorough characterization of the final product by techniques such as NMR, IR, and mass spectrometry is essential to confirm its identity and purity.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. US3927127A - Nitration process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Analytical Characterization of tert-Butyl (3-chloro-2-nitrophenyl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous analytical characterization of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of tert-Butyl (3-chloro-2-nitrophenyl)carbamate and its derivatives. This compound, featuring a Boc-protected amine, a chlorinated and nitrated aromatic ring, serves as a valuable building block in organic synthesis. The analytical techniques discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—provide orthogonal approaches to confirm the identity, purity, and structure of these molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like carbamate derivatives. Reversed-phase HPLC is the most common modality, separating compounds based on their hydrophobicity.
Comparative HPLC Methods
| Parameter | Method A: Generic Carbamate Analysis (Adapted from EPA Method 531.1) | Method B: Alternative Reversed-Phase |
| Stationary Phase | C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (for alternative selectivity) |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water gradient |
| Detector | UV-Vis Diode Array (DAD) at 254 nm | UV-Vis at 254 nm and 210 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Advantages | Widely applicable, robust for carbamates. | Offers different selectivity for closely related impurities. |
| Considerations | May require post-column derivatization for enhanced sensitivity of certain carbamates, though the nitroaromatic chromophore in the target compound should provide adequate UV response.[1][2] | Methanol can have a higher viscosity than acetonitrile, leading to higher backpressure. |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the carbamate derivative and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the potential for thermal degradation of carbamates in the hot GC injection port, derivatization is often employed to improve volatility and stability. However, for some more stable carbamates, direct analysis is possible.
Comparison of GC-MS Approaches
| Parameter | Direct Injection | Derivatization |
| Principle | Direct analysis of the carbamate. | Chemical modification to a more volatile and stable derivative. |
| Derivatizing Agent | None | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[3] |
| Advantages | Simpler sample preparation. | Improved peak shape, reduced thermal degradation, and enhanced volatility.[3] |
| Disadvantages | Risk of thermal decomposition leading to inaccurate quantification. | Additional sample preparation step, potential for incomplete derivatization. |
Experimental Protocol: GC-MS Analysis (Direct Injection)
-
Sample Preparation: Prepare a 1 mg/mL solution of the carbamate derivative in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C (a lower temperature may be necessary to minimize degradation).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1) to prevent column overload.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
-
Data Analysis: Identification is achieved by comparing the obtained mass spectrum with library data or by interpreting the fragmentation pattern. Purity can be estimated by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Comparative NMR Data of Related Carbamates
| Compound | Boc Group (¹H, s, 9H) | Aromatic Protons (¹H) | Boc Group (¹³C) | Aromatic Carbons (¹³C) |
| tert-Butyl (3-nitrophenyl)carbamate[4] | ~1.54 ppm | 7.44-8.30 ppm | ~28.5, ~81.8 ppm | 113.4-149.2 ppm |
| tert-Butyl (2-nitrophenyl)carbamate[4] | ~1.54 ppm | 7.08-8.55 ppm | ~28.2, ~81.8 ppm | 120.7-135.9 ppm |
| Boc-protected 3-chloroaniline[5] | ~1.5 ppm | 6.8-7.4 ppm | ~28.3, ~80.7 ppm | 117.1-140.0 ppm |
| Predicted for this compound | ~1.5-1.6 ppm | ~7.0-8.5 ppm | ~28.3, ~81-82 ppm | ~115-150 ppm |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The integration of ¹H signals provides information on the relative number of protons, and coupling constants (J) reveal connectivity between neighboring protons.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray crystallography provides definitive proof of structure, including absolute stereochemistry. While no crystal structure for the exact title compound is publicly available, data from closely related molecules can offer insights into expected bond lengths, angles, and intermolecular interactions.
Comparative Crystallographic Data of Related Carbamates
| Compound | Crystal System | Space Group | Key Dihedral Angle (between aromatic rings) | Reference |
| 4-chloro-phenyl N-(3,5-di-nitro-phenyl)carbamate | Monoclinic | P2₁/c | 8.2 (1)° | [6] |
| phenyl N-(5-chloro-2-nitrophenyl)carbamate | Monoclinic | P2₁/n | 79.5 (1)° | [2] |
The planarity and orientation of the aromatic rings and the carbamate group are key structural features that can be precisely determined by this technique.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
References
A Comparative Analysis of Amine Protecting Groups: Benchmarking tert-Butyl (3-chloro-2-nitrophenyl)carbamate
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and peptide synthesis, the judicious selection of amine protecting groups is a critical factor for success. An ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. This guide provides a comparative analysis of the novel protecting group, tert-Butyl (3-chloro-2-nitrophenyl)carbamate, against the well-established trifecta of amine protection: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its structural features—a tert-butyl carbamate appended with an electron-withdrawing 2-nitro and 3-chloro substituted phenyl group—allow for informed predictions of its behavior and potential advantages in specialized applications.
Comparative Overview of Amine Protecting Groups
The selection of an amine protecting group is fundamentally guided by its stability under various reaction conditions and the specific methods required for its removal. The following table summarizes the key characteristics of Boc, Cbz, Fmoc, and the projected attributes of this compound.
| Protecting Group | Structure | Common Protection Reagent | Protection Conditions | Deprotection Conditions | Primary Byproducts | Orthogonality |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH, DMAP) in an organic solvent | Strong acid (e.g., TFA, HCl) | Isobutylene, CO₂ | Orthogonal to Cbz and Fmoc |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaHCO₃) in a biphasic system | Catalytic hydrogenolysis (H₂, Pd/C) | Toluene, CO₂ | Orthogonal to Boc and Fmoc |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | Base (e.g., NaHCO₃, piperidine) in an organic solvent | Base (e.g., 20% piperidine in DMF) | Dibenzofulvene-piperidine adduct, CO₂ | Orthogonal to Boc and Cbz |
| This compound | This compound | (Predicted) 3-chloro-2-nitrophenyl chloroformate followed by reaction with tert-butanol and the amine, or a multi-step synthesis. | (Predicted) Similar to Boc protection, likely requiring a base. | (Predicted) Potentially milder acidic conditions than Boc due to electron-withdrawing groups. Possible photolytic cleavage (o-nitrobenzyl type). | (Predicted) 3-chloro-2-nitroaniline, isobutylene, CO₂ | (Predicted) Potentially orthogonal to standard Boc, Cbz, and Fmoc under specific conditions. |
Quantitative Comparison of Protection and Deprotection Efficiency
The following tables provide representative yields for the protection and deprotection of primary amines using Boc, Cbz, and Fmoc. Data for this compound is extrapolated based on the expected reactivity.
Table 1: Amine Protection Yields
| Amine Substrate | Boc Protection Yield (%) | Cbz Protection Yield (%) | Fmoc Protection Yield (%) | This compound Protection Yield (%) (Predicted) |
| Benzylamine | >95 | >90 | >95 | 85-95 |
| Glycine methyl ester | >95 | ~95 | >95 | 85-95 |
| Aniline | 90-95 | 85-90 | 90-95 | 80-90 |
Table 2: Amine Deprotection Yields
| Protected Amine | Boc Deprotection Yield (%) | Cbz Deprotection Yield (%) | Fmoc Deprotection Yield (%) | This compound Deprotection Yield (%) (Predicted) |
| N-Boc-benzylamine | >95 | N/A | N/A | >90 (mild acid) or >85 (photolytic) |
| N-Cbz-benzylamine | N/A | >95 | N/A | N/A |
| N-Fmoc-benzylamine | N/A | N/A | >95 | N/A |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic primary amine are provided below.
Protocol 1: Boc Protection
-
Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base , such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water, extract with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Boc Deprotection (Acidic)
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an excess of a strong acid , such as trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 3: Cbz Protection
-
Dissolve the amine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sodium carbonate solution (10%).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected amine in a suitable solvent such as methanol or ethanol.
-
Add a catalyst , typically 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Protocol 5: Fmoc Protection
-
Dissolve the amine (1.0 eq) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium bicarbonate solution (10%).
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Work-up: Dilute with water, extract with an organic solvent, wash with brine, dry, and concentrate.
Protocol 6: Fmoc Deprotection (Basic)
-
Dissolve the N-Fmoc protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Work-up: Concentrate the reaction mixture and purify the product by column chromatography.
Protocol 7: Predicted Protocol for this compound Deprotection (Photolytic)
This protocol is hypothetical and based on the known photolability of o-nitrobenzyl compounds.
-
Dissolve the protected amine in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., 350-365 nm) at room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the deprotected amine by column chromatography.
Visualizing Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of amine protection and deprotection for the discussed protecting groups.
A Spectroscopic Comparison of tert-Butyl (3-chloro-2-nitrophenyl)carbamate and Its Precursors
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic intermediates is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic data for tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a key intermediate in various synthetic pathways, and its precursors, 3-chloro-2-nitroaniline and di-tert-butyl dicarbonate.
This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for each compound in a clear, tabular format. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to support the reproducibility of the data.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors.
| Compound | Spectroscopic Technique | Key Data |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, J=8.4 Hz, 1H), 7.66 (d, J=7.9 Hz, 1H), 7.21 (t, J=8.2 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.9, 145.2, 133.9, 131.9, 126.3, 124.7, 122.9, 82.6, 28.2 | |
| IR (KBr) | Data not readily available in public databases. Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1530 and ~1350 cm⁻¹ (NO₂ stretch). | |
| Mass Spectrometry (ESI-MS) | Data not readily available in public databases. Predicted [M+H]⁺: 273.06. | |
| 3-chloro-2-nitroaniline | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30 (dd, J=8.4, 1.4 Hz, 1H), 7.22 (t, J=8.0 Hz, 1H), 6.80 (dd, J=7.8, 1.4 Hz, 1H), 4.60 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.9, 133.1, 130.4, 125.8, 120.0, 119.2 | |
| IR (KBr) | Data not readily available in public databases. Expected peaks: ~3400 and ~3300 cm⁻¹ (N-H stretches), ~1620 cm⁻¹ (N-H bend), ~1520 and ~1340 cm⁻¹ (NO₂ stretch). | |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 173.01.[1] | |
| Di-tert-butyl dicarbonate (Boc₂O) | ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.48 (s, 18H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 149.7, 83.6, 27.7 | |
| IR (neat) | ν (cm⁻¹): 1815, 1765 (C=O stretch), 1160 (C-O stretch) | |
| Mass Spectrometry (EI-MS) | m/z: 218 (M⁺), 163, 117, 57 (base peak) |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-chloro-2-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a KBr pellet sample holder.
-
Mass Spectrometry: Mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Synthetic Pathway and Logic
The synthesis of this compound involves the protection of the amino group of 3-chloro-2-nitroaniline using di-tert-butyl dicarbonate. This reaction is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Caption: Synthetic pathway for this compound.
References
A Comparative Guide to In-Situ Monitoring of Reactions Involving tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In-situ monitoring of chemical reactions, a cornerstone of Process Analytical Technology (PAT), offers real-time insights into reaction kinetics, mechanisms, and endpoint determination without the need for traditional sampling and offline analysis.[1] For reactions involving complex molecules like tert-Butyl (3-chloro-2-nitrophenyl)carbamate, which contains multiple reactive sites (a nitro group, a carbamate, and an aromatic chloride), real-time monitoring is crucial for optimizing yield, minimizing impurities, and ensuring process safety and consistency.[1][2]
This guide provides a comparative overview of key in-situ spectroscopic techniques applicable to monitoring reactions of this substrate, such as the reduction of the nitro group or the deprotection of the tert-butoxycarbonyl (Boc) group.
Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on the specific reaction being studied. The primary methods—Fourier Transform Infrared (FTIR) and Raman spectroscopy—are powerful tools for tracking changes in functional groups in real-time.[3][4]
Key Functional Group Vibrations for Monitoring:
-
Nitro Group (NO₂): Symmetric and asymmetric stretches are observable in both IR and Raman spectra. Monitoring the disappearance of the distinct nitro stretching frequency (around 1350 cm⁻¹) is effective for tracking its reduction.[5]
-
Carbamate Group (NH-C=O): The carbonyl (C=O) stretch is a strong, distinct peak in the IR spectrum, making FTIR an excellent choice for monitoring reactions at this site, such as Boc-deprotection.
-
Reactants and Products: The appearance of product peaks and disappearance of reactant peaks allow for real-time concentration profiling.
Below is a qualitative comparison of the most suitable in-situ monitoring technologies.
| Technique | Principle | Selectivity | Sensitivity | Applicability to Aqueous Media | Common Analytes |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations.[6] | Excellent for functional groups with strong dipole moments (e.g., C=O, N-O). | High (ppm levels possible). | Limited, as water has strong IR absorbance. | Reactants, products, intermediates with IR-active functional groups.[7] |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, probing vibrational modes.[8] | Excellent for symmetric non-polar bonds (e.g., C-C, S-S) and aromatic rings. Good for nitro groups.[5] | Moderate (typically >0.1 wt%). Can be enhanced with SERS.[9] | Excellent, as water is a weak Raman scatterer. | Starting materials, products, polymorphs, catalysts.[4] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules with chromophores. | Good for conjugated systems and chromophores (e.g., nitroaromatics). | High (sub-ppm levels possible). | Excellent. | Highly colored reactants, products, or intermediates. |
| NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information. | Excellent, provides detailed structural data on all soluble species. | Low, requires relatively high concentrations (>1-5 mol%). | Good, with appropriate solvent suppression. | All soluble reactants, intermediates, and products. |
Experimental Protocols
A generalized protocol for in-situ reaction monitoring involves several key steps, from setup to data analysis.[10]
General Protocol for In-Situ FTIR/Raman Reaction Monitoring
-
System Setup:
-
Assemble the reaction vessel (e.g., a jacketed lab reactor) with standard apparatus for stirring, temperature control, and inert gas purging.
-
Select an appropriate in-situ probe (e.g., an Attenuated Total Reflectance (ATR) probe for FTIR or an immersion probe for Raman) compatible with the reaction chemistry (solvents, temperature, pressure).
-
Insert the probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium and positioned in a zone with good mixing to ensure representative sampling.[10]
-
-
Initial Data Collection:
-
Before starting the reaction, collect a background spectrum of the solvent and any catalysts or reagents that are initially present. This spectrum will be subtracted from subsequent measurements.
-
Collect reference spectra of the pure starting materials and expected products if available. This aids in peak identification and calibration.[10]
-
-
Reaction Initiation and Data Acquisition:
-
Begin stirring and bring the initial mixture to the desired reaction temperature.
-
Initiate the reaction by adding the final reagent (e.g., for a nitro reduction, this could be the reducing agent).
-
Immediately start collecting spectra at regular, predetermined intervals (e.g., every 30-60 seconds). Modern spectrometer software allows for continuous, automated spectral collection.[10][11]
-
-
Real-Time Data Processing and Analysis:
-
The software automatically subtracts the background spectrum from each newly acquired spectrum to show only the changes occurring during the reaction.
-
Identify key spectral peaks corresponding to the consumption of reactants (e.g., the NO₂ peak at ~1350 cm⁻¹) and the formation of products.
-
Generate real-time trend charts by plotting the intensity (height or area) of these characteristic peaks over time. This provides a kinetic profile of the reaction.
-
-
Endpoint Determination and Validation:
-
The reaction is considered complete when the concentration profiles of reactants and products plateau, indicating that no further changes are occurring.
-
(Optional but recommended) For quantitative analysis, it is important to validate the in-situ results by taking a few samples at different time points and analyzing them with a primary offline method like HPLC or GC.[10]
-
Visualizations
Workflow for In-Situ Reaction Monitoring
The following diagram illustrates the typical workflow for setting up and executing an in-situ reaction monitoring experiment.
Caption: General workflow for in-situ spectroscopic reaction monitoring.
Logical Comparison of Monitoring Techniques
This diagram provides a logical comparison of the primary spectroscopic techniques based on key performance attributes relevant to the target molecule.
Caption: Key attributes of monitoring techniques for the target molecule.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. SERS of nitro group compounds for sensing of explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For researchers, scientists, and drug development professionals, the strategic selection of starting materials and synthetic routes is paramount to achieving cost-effective, safe, and efficient large-scale production of pharmaceutical intermediates. This guide provides a comprehensive comparison of utilizing tert-Butyl (3-chloro-2-nitrophenyl)carbamate versus a more direct synthetic pathway for the production of a key intermediate, 3-chloro-1,2-phenylenediamine, a precursor to valuable benzimidazole-based compounds.
The use of this compound introduces a protecting group strategy, which can offer advantages in terms of solubility and side-reaction mitigation. However, this approach necessitates additional synthesis and deprotection steps, which carry their own cost, time, and waste implications. The primary alternative involves the direct reduction of the readily available precursor, 3-chloro-2-nitroaniline. This guide will objectively dissect the two pathways, presenting a quantitative analysis of their respective merits and drawbacks to inform decision-making in a large-scale synthesis context.
Comparative Analysis of Synthetic Pathways
The central comparison revolves around two distinct routes to synthesize 3-chloro-1,2-phenylenediamine:
-
Route 1: The Protecting Group Approach. This pathway involves the initial synthesis of this compound, followed by the reduction of the nitro group and subsequent removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Route 2: The Direct Reduction Approach. This more conventional route entails the direct catalytic reduction of 3-chloro-2-nitroaniline.
The following tables summarize the key quantitative and qualitative differences between these two approaches.
Table 1: Cost and Availability of Key Starting Materials
| Compound | Supplier Availability | Typical Bulk Price (per kg) | Notes |
| This compound | Available from specialty chemical suppliers | High (Often synthesized on demand) | Higher initial cost due to its multi-step synthesis. |
| 3-chloro-2-nitroaniline | Widely available from major chemical suppliers | Moderate | A common industrial intermediate with established production processes. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Widely available | Moderate to High | Required for the synthesis of the Boc-protected starting material in Route 1. |
| Catalysts (e.g., Palladium on Carbon) | Widely available | Variable (depends on metal loading and supplier) | A recurring cost for the reduction step in both routes. |
Table 2: Comparison of Synthetic Process Parameters
| Parameter | Route 1: this compound | Route 2: Direct Reduction of 3-chloro-2-nitroaniline |
| Number of Steps | 3 (Boc protection, nitro reduction, deprotection) | 1 (Nitro reduction) |
| Overall Yield | Potentially lower due to multiple steps | Generally higher and more direct |
| Process Complexity | Higher, requires handling of Boc anhydride and deprotection reagents | Simpler, well-established reduction protocols |
| Cycle Time | Longer due to sequential reactions | Shorter, single transformation |
| Reagent Usage | Higher (Boc anhydride, acid/base for deprotection) | Lower (catalyst, reducing agent) |
| Waste Generation | Higher (byproducts from protection and deprotection) | Lower (primarily catalyst and solvent waste) |
| Safety Considerations | Handling of potentially hazardous deprotection reagents (e.g., strong acids) | Handling of flammable solvents and hydrogenation catalysts under pressure |
Experimental Protocols
Route 1: Synthesis of 3-chloro-1,2-phenylenediamine via this compound
Step 1a: Synthesis of this compound (Boc Protection)
A solution of 3-chloro-2-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by crystallization.
Step 1b: Reduction of the Nitro Group
The synthesized this compound is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation with hydrogen gas in a pressure reactor. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
Step 1c: Deprotection of the Boc Group
The resulting Boc-protected diamine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to cleave the Boc group. The deprotected product, 3-chloro-1,2-phenylenediamine, is then isolated as a salt and can be neutralized to obtain the free base.
Route 2: Direct Synthesis of 3-chloro-1,2-phenylenediamine
Step 2a: Catalytic Reduction of 3-chloro-2-nitroaniline
3-chloro-2-nitroaniline is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the solution. The mixture is then hydrogenated under a hydrogen atmosphere in a high-pressure reactor until the starting material is consumed. Upon completion, the catalyst is carefully filtered, and the solvent is evaporated to yield 3-chloro-1,2-phenylenediamine.
Visualization of Synthetic Workflows
Caption: Comparison of synthetic workflows for 3-chloro-1,2-phenylenediamine.
Cost-Benefit Analysis
Cost:
The direct reduction of 3-chloro-2-nitroaniline (Route 2) is demonstrably more cost-effective from a raw materials perspective. The starting material is a common industrial chemical, and the process avoids the additional cost of Boc anhydride and the strong acids or other reagents required for deprotection. While the initial outlay for hydrogenation equipment is a factor for both routes, the overall operational expenditure for Route 2 is significantly lower due to fewer steps and reduced consumption of reagents and solvents.
Benefit:
The primary theoretical benefit of using this compound (Route 1) lies in the potential for cleaner reactions and easier purification. The Boc group can increase the solubility of intermediates in organic solvents and may prevent side reactions involving the aniline nitrogen during the nitro group reduction. This could potentially lead to a higher purity of the final product before final purification, which can be a critical factor in pharmaceutical synthesis. However, these potential benefits must be weighed against the significant increase in process complexity and cost.
For large-scale industrial synthesis, the efficiency, simplicity, and lower cost of the direct reduction pathway (Route 2) generally outweigh the potential, and often marginal, benefits of the protecting group strategy (Route 1). The additional steps of protection and deprotection in Route 1 introduce more opportunities for yield loss, increase the overall production time, and generate more complex waste streams that require specialized and costly disposal methods.
Conclusion
For the large-scale synthesis of 3-chloro-1,2-phenylenediamine, a direct reduction of 3-chloro-2-nitroaniline is the more economically viable and process-efficient approach. While the use of this compound may offer certain advantages in specific, small-scale research contexts where purity challenges with the direct reduction are insurmountable, these benefits are unlikely to justify the increased cost, complexity, and waste generation in an industrial setting. Drug development professionals and process chemists should therefore favor the direct reduction route for its robustness, cost-effectiveness, and alignment with the principles of green chemistry. Further process optimization of the direct reduction, such as catalyst screening and solvent selection, is likely to yield greater returns on investment than the implementation of a more convoluted protecting group strategy.
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl (3-chloro-2-nitrophenyl)carbamate
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl (3-chloro-2-nitrophenyl)carbamate, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
As a chlorinated aromatic nitro compound containing a carbamate group, this compound should be regarded as hazardous waste. Aromatic nitro compounds can be toxic, and chlorinated compounds often require specific disposal routes to prevent the formation of hazardous byproducts during incineration. Therefore, treating this compound and any contaminated materials with a high degree of caution is mandatory.
Personal Protective Equipment (PPE) for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against direct skin contact with the chemical. |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects eyes and face from accidental splashes of chemical waste. |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing, with closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from potential splashes and contact with the substance.[1] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be necessary. | Aromatic nitro compounds can be hazardous if inhaled.[2] A fume hood provides the primary engineering control to prevent respiratory exposure. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Waste Segregation and Collection :
-
Solid Waste : Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container.[2] The container should be robust, chemically resistant, and have a secure, sealable lid.
-
Liquid Waste : If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container material and any other waste in the container.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, absorbent pads, and pipette tips, must also be collected and disposed of as hazardous waste.[1] Place these materials in the same designated solid hazardous waste container.[1]
-
-
Container Labeling :
-
Properly label the hazardous waste container with the words "Hazardous Waste".[3]
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including solvents, with their approximate percentages.[3]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[2]
-
Record the accumulation start date on the label.[2]
-
-
Waste Storage :
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[2]
-
The storage area should be well-ventilated and away from drains and incompatible materials, such as strong oxidizing agents.[4]
-
Ensure the container is kept closed at all times, except when adding waste.[3]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available. If a specific SDS is not available, information on similar chlorinated aromatic nitro compounds should be provided.
-
-
Spill Management :
-
In the event of a spill, alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butyl (3-chloro-2-nitrophenyl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) was located for tert-Butyl (3-chloro-2-nitrophenyl)carbamate. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated and nitrated phenyl carbamates. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This document provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any signs of degradation or punctures before use. | Prevents direct skin contact, which can cause irritation.[3][4] Given the absence of specific breakthrough time data, diligent inspection and immediate replacement upon contamination are critical. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes that could cause serious eye irritation or damage.[3][5] |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, a chemical-resistant apron over the lab coat is recommended. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the chemical.[3][4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[3][4] Engineering controls like fume hoods are the primary method of exposure control.[4] |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Prepare a designated, labeled waste container for hazardous waste.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
3. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[3][5]
-
Avoid the formation of dust and aerosols.[6]
-
Keep containers tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
4. Spill and Emergency Procedures:
-
Small Spill (<100 mL/g):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL/g):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[1]
-
-
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
-
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[1]
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Dispose of all waste in accordance with local, regional, and national regulations.[6]
Workflow and Logical Relationships
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
